Darlifarnib
Description
Properties
Molecular Formula |
C29H20N6O |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(14S)-14-amino-14-(3-methylimidazol-4-yl)-7-oxa-19-azapentacyclo[13.6.2.12,6.19,13.018,22]pentacosa-1(22),2(25),3,5,9,11,13(24),15(23),16,18,20-undecaene-10,20-dicarbonitrile |
InChI |
InChI=1S/C29H20N6O/c1-35-17-33-15-28(35)29(32)21-6-5-19(13-30)20(9-21)16-36-24-4-2-3-18(10-24)25-12-23(14-31)34-27-8-7-22(29)11-26(25)27/h2-12,15,17H,16,32H2,1H3/t29-/m1/s1 |
InChI Key |
GWKGWWBQKOIPNP-GDLZYMKVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Farnesyltransferase Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that have traversed a complex developmental path, from a rational design focused on a single oncogene to a more nuanced understanding of their pleiotropic effects. Initially conceived to inhibit the post-translational farnesylation of Ras proteins, a critical step for their membrane localization and function, FTIs demonstrated potent preclinical activity. However, their clinical efficacy in broad solid tumor populations proved modest, leading to a re-evaluation of their mechanism of action. Subsequent research has unveiled a broader spectrum of farnesylated protein targets, including the RhoB GTPase, which plays a crucial role in mediating the antiproliferative and pro-apoptotic effects of these inhibitors. This has led to a revival of interest in FTIs, with notable clinical successes in specific, genetically defined patient populations, such as those with HRAS-mutant solid tumors and certain hematologic malignancies. This technical guide provides an in-depth overview of the core principles of farnesyltransferase inhibition, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: The Rationale for Targeting Farnesyltransferase
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that regulate cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 20-30% of all human cancers, making them highly attractive targets for therapeutic intervention[1]. Ras proteins require a series of post-translational modifications to become biologically active, the first and most crucial of which is the covalent attachment of a 15-carbon farnesyl isoprenoid lipid, a process catalyzed by the enzyme farnesyltransferase (FTase)[1][2][3]. This farnesylation step facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its participation in downstream signaling cascades[4]. The absolute requirement of farnesylation for Ras function provided a strong rationale for the development of FTIs as a means to indirectly target this formidable oncoprotein[2][3].
Mechanism of Action: Beyond Ras Inhibition
While the initial development of FTIs was predicated on the inhibition of Ras farnesylation, their clinical activity did not consistently correlate with the Ras mutation status of tumors[5]. This observation prompted a deeper investigation into the broader biological consequences of farnesyltransferase inhibition.
The Ras Signaling Pathway
FTIs effectively block the farnesylation of H-Ras. However, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), providing an escape mechanism from FTI-mediated inhibition[6]. This alternative prenylation pathway partially explains the limited efficacy of FTIs in tumors driven by K-Ras or N-Ras mutations.
References
- 1. Rho GTPases modulate malignant transformation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Clinical activity of tipifarnib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hh.um.es [hh.um.es]
- 6. aacrjournals.org [aacrjournals.org]
Darlifarnib (KO-2806): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darlifarnib (KO-2806) is a potent and selective, orally bioavailable, next-generation farnesyl transferase inhibitor (FTI) currently in clinical development by Kura Oncology.[1] This document provides an in-depth technical guide to the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and ongoing clinical evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.
Introduction: The Rationale for a Next-Generation Farnesyl Transferase Inhibitor
Farnesyl transferase (FTase) is a key enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases.[2] Farnesylation is a critical step for the proper localization and function of these proteins, many of which are implicated in oncogenic signaling pathways.[2] By inhibiting FTase, this compound prevents the membrane association and subsequent activation of Ras and other farnesylated proteins, leading to the downregulation of proliferative signaling pathways.[2][3]
While first-generation FTIs demonstrated clinical activity, their development was hampered by limitations in potency, pharmacokinetics, and physicochemical properties. This compound was designed to overcome these limitations, offering a more optimized therapeutic candidate.[1][4] Kura Oncology has pioneered the development of FTIs to target mTOR signaling, a clinically validated pathway, to overcome drug resistance to other targeted therapies.[1][4]
Discovery and Preclinical Development
Medicinal Chemistry and Optimization
This compound was developed as a next-generation FTI with improved potency, selectivity, and pharmaceutical properties compared to its predecessor, tipifarnib.[1] The chemical structure of this compound is claimed in patent US20230322711A1.[3][5] The optimization process focused on enhancing its pharmacokinetic and physicochemical profile, making it a more suitable candidate for combination therapies.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of farnesyl transferase.[2] Its mechanism of action involves the inhibition of farnesylation of key signaling proteins, which prevents their activation and downstream signaling.[2] This leads to the suppression of critical oncogenic pathways, including the Ras-MAPK and PI3K-mTOR pathways.[1][6] Preclinical studies have shown that FTIs like this compound potently suppress mTOR signaling.[1][4]
Preclinical Efficacy
This compound has demonstrated robust preclinical activity across a range of genetically-defined in vivo tumor models.[1] Its ability to suppress mTOR signaling enhances the anti-tumor activity of other targeted agents.[1][4]
This compound is a potent and selective inhibitor of FTase with an IC50 of ≤ 10 nM, while its activity against geranylgeranyltransferase is significantly lower (IC50 > 1000 nM).[7] Preclinical data has shown that the combination of KO-2806 with KRAS G12C inhibitors deepens signaling inhibition and decreases cell proliferation in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models.[6]
| Parameter | Value | Enzyme |
| IC50 | ≤ 10 nM | Farnesyl Transferase |
| IC50 | > 1000 nM | Geranylgeranyltransferase |
In preclinical models of NSCLC and colorectal cancer, this compound has been shown to re-sensitize tumors to both mutant-selective and pan-KRAS inhibitors.[1] The combination of this compound with the KRAS G12C inhibitor adagrasib induced tumor regressions in preclinical models.
Pharmacokinetics and Metabolism
This compound was designed to have superior pharmacokinetic and physicochemical properties compared to first-generation FTIs.[1] It exhibits good metabolic stability in human and mouse liver microsomes, with a half-life of over 100 minutes.[7]
Clinical Development
Development Timeline
The clinical development of this compound has progressed rapidly, with key milestones achieved in a short period.
References
- 1. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. Facebook [cancer.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. taiwannews.com.tw [taiwannews.com.tw]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. biospace.com [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
Darlifarnib: A Preclinical Technical Overview for Solid Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darlifarnib (KO-2806) is a next-generation, orally bioavailable farnesyl transferase inhibitor (FTI) demonstrating significant potential in preclinical studies for the treatment of solid tumors.[1][2][3][4][5] Developed by Kura Oncology, this compound is engineered for enhanced potency, superior pharmacokinetics, and improved physicochemical properties compared to first-generation FTIs.[1][4] Preclinical data strongly suggest that this compound's primary utility may be in combination therapies, where it can overcome both innate and adaptive resistance to other targeted agents.[1][2][3][4][6][7] This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, key experimental findings, and relevant signaling pathways.
Mechanism of Action: Farnesyl Transferase Inhibition
This compound's primary mechanism of action is the inhibition of farnesyl transferase, a critical enzyme in the post-translational modification of numerous cellular proteins, most notably those in the Ras superfamily of small GTPases.[5] By preventing the farnesylation of Ras proteins, this compound blocks their proper localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways.[5] Furthermore, preclinical evidence indicates that this compound also potently suppresses mTOR signaling, a key pathway in cancer cell growth and survival.[2][3][4]
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. Kura Oncology Highlights Preclinical Data Demonstrating [globenewswire.com]
- 2. in.investing.com [in.investing.com]
- 3. investing.com [investing.com]
- 4. taiwannews.com.tw [taiwannews.com.tw]
- 5. Facebook [cancer.gov]
- 6. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | santé log [santelog.com]
- 7. Kura Oncology Presents New Preliminary Data on this compound and Tipifarnib. [ainvest.com]
Darlifarnib's Molecular Landscape: A Technical Guide to Targets Beyond Farnesyl Transferase
For Immediate Release
SAN DIEGO, CA – December 7, 2025 – This technical guide provides an in-depth analysis of the molecular targets of Darlifarnib (KO-2806), a next-generation farnesyl transferase inhibitor, extending beyond its primary mechanism of action. Developed for researchers, scientists, and drug development professionals, this document details the evolving understanding of this compound's role in modulating key oncogenic signaling pathways, particularly in the context of overcoming resistance to targeted therapies.
Executive Summary
This compound is a potent and selective inhibitor of farnesyl transferase (FTase), an enzyme critical for the post-translational modification of numerous proteins involved in cell signaling, most notably the Ras family of small GTPases.[1] While its primary on-target activity against FTase is well-established, a significant body of preclinical and emerging clinical evidence indicates that this compound's therapeutic potential is magnified through its ability to modulate signaling pathways downstream of Ras, particularly the PI3K/Akt/mTOR pathway. This activity positions this compound as a promising agent in combination therapies aimed at overcoming innate and adaptive resistance to other targeted cancer drugs. The focus of this guide is to explore these secondary molecular effects, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Primary Target: Farnesyl Transferase
This compound was designed as a highly potent inhibitor of farnesyl transferase. Its primary mechanism involves blocking the transfer of a farnesyl group from farnesyl pyrophosphate to the C-terminal cysteine residue of target proteins, a process known as farnesylation.[1] This modification is essential for the proper localization and function of key signaling proteins, including Ras.
Biochemical Potency
Preclinical data has demonstrated this compound's high potency and selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).
| Target Enzyme | IC50 |
| Farnesyl Transferase | ≤ 10 nM |
| Geranylgeranyltransferase I | > 1000 nM |
Beyond Farnesyl Transferase: Modulation of the mTOR Signaling Pathway
A growing body of evidence suggests that a key downstream effect of farnesyl transferase inhibition by this compound is the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This is not a direct off-target inhibition of mTOR itself, but rather a consequence of inhibiting the farnesylation of Rheb (Ras homolog enriched in brain), a small GTPase that is a critical activator of the mTORC1 complex.
Mechanism of mTORC1 Suppression
The canonical PI3K/Akt pathway leads to the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a negative regulator of Rheb. When TSC is inhibited, Rheb is free to activate mTORC1. However, Rheb itself requires farnesylation for its proper function. By inhibiting FTase, this compound prevents Rheb farnesylation, thereby disrupting its ability to activate mTORC1, even in the presence of upstream PI3K/Akt signaling.[2]
This mechanism is crucial for this compound's efficacy in combination therapies. Many targeted therapies, such as PI3Kα inhibitors, can lead to feedback reactivation of the mTOR pathway, a key mechanism of drug resistance. This compound can counteract this by providing a downstream blockade of mTORC1 activation.[2]
Combination Therapy and Overcoming Drug Resistance
The suppression of mTORC1 signaling by this compound forms the basis of its use in combination with other targeted therapies. Preclinical and clinical studies have shown synergistic effects when this compound is combined with PI3Kα inhibitors, KRAS inhibitors, and tyrosine kinase inhibitors (TKIs).[3]
Combination with PI3Kα Inhibitors
In preclinical models of PIK3CA-mutant cancers, the combination of this compound with PI3Kα inhibitors, such as alpelisib, has demonstrated enhanced anti-tumor activity.[2][4] The rationale is that while PI3Kα inhibitors block the pathway upstream, this compound prevents the downstream feedback reactivation of mTORC1.[2] A similar farnesyl transferase inhibitor, tipifarnib, in combination with alpelisib, has shown robust anti-tumor activity in heavily pretreated patients with relapsed or metastatic head and neck squamous cell carcinoma (HNSCC) with PIK3CA alterations.[5]
Combination with KRAS Inhibitors
This compound has been shown in preclinical models of non-small cell lung cancer (NSCLC) and colorectal cancer to re-sensitize tumors to KRAS inhibitors that had lost effectiveness.[6][7] This suggests a role for this compound in overcoming acquired resistance to KRAS-targeted therapies.
Combination with Tyrosine Kinase Inhibitors (TKIs)
In a dose-escalation clinical trial, the combination of this compound with the TKI cabozantinib (B823) in renal cell carcinoma (RCC) demonstrated promising clinical activity.[3]
| Combination Therapy | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Cabozantinib | Renal Cell Carcinoma (RCC) | 50% | 80% |
| Tipifarnib + Alpelisib | PIK3CA-altered HNSCC | 47% | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's molecular targets.
Biochemical Farnesyl Transferase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of farnesyl transferase.
Principle: A fluorogenic substrate is used that, upon farnesylation by FTase, exhibits a change in its fluorescent properties. The inhibition is measured by the reduction in this change.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ZnCl2, and DTT. Prepare solutions of recombinant human FTase, farnesyl pyrophosphate (FPP), and a dansylated peptide substrate.
-
Reaction Setup: In a 384-well plate, add the reaction buffer, FTase enzyme, and the test compound (this compound) at various concentrations.
-
Initiation: Initiate the reaction by adding FPP and the dansylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., 340 nm excitation and 550 nm emission).[8][9]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
Cell-Based mTOR Signaling Assay (Western Blot)
This assay is used to determine the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1.
Principle: Western blotting is used to detect the levels of phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1), which are direct substrates of S6 kinase and mTORC1, respectively.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat the cells with this compound, a combination of this compound and another inhibitor (e.g., a PI3Kα inhibitor), or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.[11][12][13]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound, alone or in combination, in a living organism.
Principle: Human tumor cells or patient-derived tumor fragments are implanted into immunodeficient mice. The effect of drug treatment on tumor growth is then monitored over time.
Protocol:
-
Model Establishment: Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice). For patient-derived xenograft (PDX) models, surgically implant a small fragment of a patient's tumor.[14][15][16][17][18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a set duration). Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Conclusion
This compound is a potent farnesyl transferase inhibitor with a well-defined primary mechanism of action. However, its therapeutic potential is significantly broadened by its ability to indirectly modulate the mTOR signaling pathway through the inhibition of Rheb farnesylation. This secondary effect provides a strong rationale for the use of this compound in combination with other targeted therapies to overcome resistance mechanisms. The data presented in this guide underscore the importance of exploring the full molecular impact of targeted agents to unlock their complete clinical utility. Further investigation into the diverse applications of this compound in combination regimens is warranted and holds considerable promise for the future of precision oncology.
References
- 1. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 2. This compound (KO-2806) / Kura Oncology [delta.larvol.com]
- 3. Kura Oncology Reports Promising Early Results for this compound in Combination Cancer Therapy - Tiger Brokers [itiger.com]
- 4. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. investing.com [investing.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. origene.com [origene.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. blog.crownbio.com [blog.crownbio.com]
Methodological & Application
Application Notes and Protocols for Darlifarnib and Cabozantinib Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro evaluation of combination therapy with darlifarnib and cabozantinib (B823). This compound (KO-2806) is a farnesyl transferase inhibitor, while cabozantinib is a multi-tyrosine kinase inhibitor targeting receptors including MET, VEGFR2, and AXL.[1][2] Preclinical data suggests that the combination of these two agents may offer enhanced anti-tumor activity, particularly in renal cell carcinoma (RCC).[3][4][5] The proposed mechanism involves this compound's inhibition of the mTORC1 signaling pathway, potentially overcoming resistance mechanisms to tyrosine kinase inhibitors like cabozantinib.[4][6]
These application notes offer a comprehensive framework for researchers to investigate the synergistic or additive effects of this compound and cabozantinib in relevant cancer cell lines. The protocols provided herein cover cell viability assays to determine inhibitory concentrations, synergy analysis to quantify the nature of the drug interaction, and Western blotting to elucidate the molecular mechanisms underlying the combination's effects.
Data Presentation
While specific in vitro quantitative data for the this compound and cabozantinib combination is not publicly available in detail, the following tables are structured to organize and present the expected outcomes from the experimental protocols described below.
Table 1: IC50 Values of this compound and Cabozantinib in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| e.g., A498 (RCC) | Data to be determined | Data to be determined |
| e.g., 786-O (RCC) | Data to be determined | Data to be determined |
| e.g., Caki-1 (RCC) | Data to be determined | Data to be determined |
Table 2: Synergy Analysis of this compound and Cabozantinib Combination
| Cell Line | Combination Ratio (this compound:Cabozantinib) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| e.g., A498 (RCC) | e.g., 1:1 | Data to be determined | <1: Synergy, =1: Additive, >1: Antagonism |
| e.g., 786-O (RCC) | e.g., 1:1 | Data to be determined | <1: Synergy, =1: Additive, >1: Antagonism |
| e.g., Caki-1 (RCC) | e.g., 1:1 | Data to be determined | <1: Synergy, =1: Additive, >1: Antagonism |
Table 3: Effect of this compound and Cabozantinib on Key Signaling Proteins
| Treatment | p-mTOR (Ser2448) (Fold Change) | p-S6K (Thr389) (Fold Change) | p-MET (Tyr1234/1235) (Fold Change) | p-VEGFR2 (Tyr1175) (Fold Change) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cabozantinib | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Combination | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines. For investigating this combination, renal cell carcinoma (RCC) lines such as A498, 786-O, or Caki-1 are recommended based on the preclinical context.[4][5]
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cabozantinib individually and for assessing the viability of cells treated with the combination.
-
Materials:
-
96-well plates
-
This compound and Cabozantinib stock solutions (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Single Agents: Prepare serial dilutions of this compound and cabozantinib in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Combination: Prepare drug combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.[7] Add 100 µL of the combination solutions to the respective wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone using non-linear regression analysis.
-
Synergy Analysis
The Combination Index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug interactions.[7]
-
Procedure:
-
Perform the cell viability assay as described above with both single agents and their combination at multiple concentrations.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Western Blot Analysis
This protocol is to investigate the effects of this compound and cabozantinib, alone and in combination, on the phosphorylation status of key proteins in their respective signaling pathways.
-
Materials:
-
6-well plates
-
This compound and Cabozantinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-MET, anti-MET, anti-p-VEGFR2, anti-VEGFR2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, cabozantinib, or the combination at specified concentrations for a designated time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the fold change in protein phosphorylation relative to the vehicle control.
-
Conclusion
The protocols and frameworks provided in these application notes are intended to guide researchers in the in vitro investigation of this compound and cabozantinib combination therapy. By systematically evaluating cell viability, synergy, and effects on key signaling pathways, a comprehensive understanding of the therapeutic potential and mechanism of action of this combination can be achieved. The provided templates for data presentation will aid in the clear and concise summarization of experimental findings. These studies will be crucial in providing the rationale for further preclinical and clinical development of this promising combination therapy.
References
- 1. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 2. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assay for drug synergy [bio-protocol.org]
- 4. kuraoncology.com [kuraoncology.com]
- 5. 70: A phase 1 clinical trial of the farnesyltransferase inhibitor KO-2806 in combination with cabozantinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Determining Darlifarnib IC50 Values: An Application Note and Protocol for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Darlifarnib (KO-2806), a potent and selective farnesyl transferase inhibitor, in cancer cell lines using a cell-based assay. The provided methodology utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to generate reliable and reproducible data for researchers engaged in preclinical drug evaluation and cancer biology studies. Included are comprehensive experimental procedures, data analysis guidelines, and representative data to facilitate the successful implementation of this assay.
Introduction
This compound is a next-generation, orally bioavailable farnesyl transferase inhibitor (FTI) that has shown promise in preclinical and clinical settings.[1][2][3] Farnesyl transferase (FTase) is a key enzyme responsible for the post-translational modification of numerous proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation is a critical step for the proper localization and function of these proteins, which are central to signal transduction pathways regulating cell growth, proliferation, and survival.
By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling functions. This leads to the suppression of downstream pathways, including the Ras-MAPK and PI3K-AKT-mTOR signaling cascades, which are frequently hyperactivated in cancer.[4] The determination of this compound's IC50 value, the concentration at which it inhibits 50% of a biological process, is a fundamental step in assessing its potency and selectivity against various cancer cell types.
Data Presentation: this compound IC50 Values
The following table summarizes the in vitro IC50 values of this compound against farnesyl transferase and in a representative cancer cell line. This data serves as a reference for expected outcomes when performing the described cell-based assay.
| Target/Cell Line | IC50 (nM) | Assay Type |
| Farnesyl Transferase (FTase) | 2.4 | Biochemical Assay |
| Geranylgeranyl Transferase (GGTase) | >1000 | Biochemical Assay |
| T24/83 (Bladder Carcinoma) | - | Cell Viability Assay |
Note: Specific cell viability IC50 for T24/83 was not publicly available in a numerical format, though potent activity was demonstrated.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process for determining its IC50, the following diagrams are provided.
Experimental Protocols
This protocol outlines the steps for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (KO-2806)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Sterile, opaque-walled 96-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol
-
Cell Culture and Seeding:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series with 3-fold dilutions, starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Subtract the average luminescence of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence of treated well / Luminescence of vehicle control well) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This application note provides a robust and detailed protocol for the determination of this compound IC50 values in cancer cell lines. By following these guidelines, researchers can obtain accurate and reproducible data on the potency of this farnesyl transferase inhibitor, contributing to a better understanding of its therapeutic potential in various cancer contexts. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids to complement the written procedures.
References
Darlifarnib in Non-Small Cell Lung Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Darlifarnib (KO-2806), a next-generation farnesyl transferase inhibitor (FTI), in non-small cell lung cancer (NSCLC) xenograft models. The protocols detailed below are based on preclinical data demonstrating this compound's potential to overcome resistance to targeted therapies, particularly in KRAS-mutant NSCLC.
Introduction
This compound is an orally bioavailable inhibitor of farnesyl transferase, a critical enzyme for the post-translational modification of numerous proteins, including the Ras family of small GTPases. By preventing the farnesylation of Ras, this compound inhibits its membrane localization and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation and survival. Preclinical studies have shown that this compound, particularly in combination with KRAS inhibitors like adagrasib, can lead to significant tumor regressions in NSCLC xenograft models. This has been attributed to a deeper inhibition of key signaling nodes, thereby overcoming adaptive resistance mechanisms.
Mechanism of Action: this compound in the Ras Signaling Pathway
This compound's primary mechanism of action is the inhibition of farnesyl transferase. This enzyme attaches a farnesyl group to a cysteine residue in the C-terminal CAAX motif of substrate proteins, including Ras. This lipid modification is essential for the translocation of Ras to the plasma membrane, where it can be activated and engage with its downstream effectors. By blocking this process, this compound effectively traps Ras in the cytoplasm, preventing its participation in oncogenic signaling cascades.
Data Presentation: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Preclinical studies have evaluated the anti-tumor activity of this compound in combination with the KRAS G12C inhibitor, adagrasib, in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC. The combination therapy has demonstrated significant tumor regressions.
| Model | Treatment Group | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H2122 (CDX) | Vehicle | - | 1 |
| Adagrasib (100 mg/kg) | Tumor Growth Inhibition | 1 | |
| This compound + Adagrasib (100 mg/kg) | Significant Tumor Regressions | 1 | |
| LU2512 (PDX) | Vehicle | - | 1 |
| Adagrasib (100 mg/kg) | Tumor Growth Inhibition | 1 | |
| This compound + Adagrasib (100 mg/kg) | Significant Tumor Regressions | 1 |
Note: Specific TGI percentages and detailed tumor volume data are not publicly available and are summarized based on reported outcomes.
Experimental Protocols
The following are detailed protocols for establishing and utilizing NSCLC xenograft models to evaluate the efficacy of this compound.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
-
Animal Models: Use immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or SHO (SCID Hairless Outbred) mice, which are suitable for engrafting human tissues.
-
Tumor Tissue Handling:
-
Obtain fresh tumor tissue from surgically resected NSCLC specimens under sterile conditions.
-
Place the tissue in a sterile tube containing a transport medium (e.g., DMEM with antibiotics) on ice.
-
In a biosafety cabinet, wash the tissue with cold PBS to remove blood and necrotic tissue.
-
Divide the tumor into small fragments of approximately 3-5 mm³.
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision (around 5 mm) in the skin on the flank.
-
Create a subcutaneous pocket using sterile forceps.
-
Implant one or two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice at least twice a week for tumor growth.
-
Measure tumor dimensions (length and width) using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Once tumors reach a volume of approximately 100-200 mm³, the mice are ready for treatment studies.
-
Protocol 2: In Vivo Efficacy Study of this compound in Combination with Adagrasib
This protocol describes a typical in vivo study to assess the anti-tumor activity of this compound.
-
Xenograft Models: Use established NSCLC CDX models (e.g., NCI-H2122) or PDX models (e.g., LU2512) with known KRAS G12C mutations.
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (dose and schedule to be determined by pharmacokinetic and tolerability studies)
-
Group 3: Adagrasib (e.g., 100 mg/kg, orally, once daily)
-
Group 4: this compound + Adagrasib (combination therapy)
-
-
Drug Administration:
-
Randomize mice with established tumors into the different treatment groups.
-
Administer the drugs as per the defined schedule and route of administration.
-
-
Data Collection:
-
Measure tumor volume and body weight at least twice a week.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Endpoint Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Signaling Pathway Analysis
The combination of this compound and adagrasib has been shown to deepen the inhibition of key downstream signaling pathways.
References
Application Notes and Protocols for Darlifarnib Treatment in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment protocols for utilizing farnesyl transferase inhibitors (FTIs), with a focus on darlifarnib, in head and neck cancer cell lines. Due to the limited availability of specific preclinical data for this compound in this context, information from its closely related predecessor, tipifarnib (B1682913), is utilized as a proxy to delineate experimental protocols and mechanisms of action. This compound (KO-2806) is a next-generation FTI designed for enhanced potency and selectivity.[1]
Introduction
This compound is an orally bioavailable inhibitor of farnesyl transferase, a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases.[2] By inhibiting farnesyl transferase, this compound prevents the farnesylation of proteins like HRAS, which is essential for their localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[2] This mechanism of action makes this compound a promising therapeutic agent for tumors harboring mutations or overexpression of HRAS, which is observed in a subset of head and neck squamous cell carcinomas (HNSCC).[3] Preclinical and early clinical data have indicated the potential of this compound in treating solid tumors with HRAS mutations.[4][5][6]
Mechanism of Action: Targeting the Ras-MAPK and PI3K/AKT/mTOR Signaling Pathways
This compound's primary mechanism of action is the inhibition of farnesyl transferase, which disrupts the function of key signaling proteins. In HNSCC, the HRAS-MAPK and PI3K/AKT/mTOR pathways are frequently dysregulated and contribute to tumor growth and survival.[6][7] this compound's inhibition of farnesyl transferase leads to the mislocalization of HRAS, thereby inhibiting the downstream MAPK pathway (RAF-MEK-ERK).[2][8] Furthermore, farnesyl transferase inhibition can also impact the PI3K/AKT/mTOR pathway, as Ras proteins can act as upstream activators of PI3K.[9] The dual inhibition of these key oncogenic pathways underlines the therapeutic potential of this compound in HNSCC.
Quantitative Data
The following table summarizes the in vitro efficacy of the farnesyl transferase inhibitor tipifarnib in HNSCC cell lines. This data is presented as a proxy for this compound's expected activity, with the understanding that this compound is a more potent successor compound.
| Cell Line | HRAS Mutation Status | Tipifarnib IC50 (nM) | Reference |
| UMSCC17B | Q61L Mutant | <200 | [8] |
| ORL214 | G12C Mutant | <200 | [8] |
| CAL27 | Wild-Type | >1000 | [8] |
| DETROIT562 | Wild-Type | Not sensitive | [4] |
| HN31 | Wild-Type | Not sensitive | [4] |
Note: The provided IC50 values are approximate and based on graphical data and descriptive text in the cited literature.
Experimental Protocols
The following protocols are based on methodologies reported for the study of tipifarnib in HNSCC cell lines and can be adapted for the evaluation of this compound.
Cell Culture
-
Cell Lines: A panel of HNSCC cell lines with varying HRAS mutation status should be used. Examples include HRAS-mutant lines (UMSCC17B, ORL214) and HRAS wild-type lines (CAL27, DETROIT562, HN31).[4][8]
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.
In Vitro Drug Treatment
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight.
-
Dosing: Treat cells with a range of this compound concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 48-72 hours).
Cell Viability Assay
A colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® can be used to assess cell viability.
-
Following drug treatment, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Western Blot Analysis
This technique is used to assess the effect of this compound on key signaling proteins.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of ERK and AKT, as well as HRAS).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
Combination Therapies
Preclinical and clinical data suggest that combining this compound with other targeted agents, such as PI3K inhibitors (e.g., alpelisib), may lead to synergistic antitumor effects and overcome resistance mechanisms in HNSCC.[9][10][11] The combination of the FTI tipifarnib with the PI3Kα inhibitor alpelisib (B612111) has shown robust antitumor activity in patients with relapsed or metastatic HNSCC with PIK3CA alterations.[4][5][12] This provides a strong rationale for exploring this compound in combination with PI3K inhibitors in preclinical models of HNSCC.
Conclusion
This compound represents a promising targeted therapy for a subset of head and neck cancers, particularly those with HRAS mutations. The provided protocols, based on studies with the related compound tipifarnib, offer a framework for the in vitro evaluation of this compound's efficacy and mechanism of action in HNSCC cell lines. Further investigation into this compound, both as a monotherapy and in combination with other targeted agents, is warranted to fully elucidate its therapeutic potential.
References
- 1. Kura harks back to its roots | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. kuraoncology.com [kuraoncology.com]
- 7. The Role of the PI3K/Akt/mTOR Axis in Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 8. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 11. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
Application of Darlifarnib in Overcoming KRAS Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting KRAS mutations, such as KRAS G12C, has marked a significant advancement in the treatment of many cancers. However, the efficacy of these targeted therapies is often limited by both intrinsic and acquired resistance.[1] Resistance mechanisms frequently involve the reactivation of the MAPK signaling pathway through various feedback loops and bypass tracks.[1][2] Darlifarnib (KO-2806), a potent and selective farnesyl transferase inhibitor (FTI), has emerged as a promising therapeutic agent to overcome resistance to KRAS inhibitors.[3] This application note details the use of this compound in preclinical studies, summarizing key quantitative data and providing detailed experimental protocols for investigating its synergistic effects with KRAS inhibitors.
This compound inhibits the farnesyl transferase enzyme, which is crucial for the post-translational modification and membrane localization of several key signaling proteins, including RAS isoforms and RHEB, a critical activator of the mTORC1 pathway.[4][5] By inhibiting farnesyl transferase, this compound can disrupt these signaling pathways, which are often implicated in resistance to KRAS inhibitors.[4][5] Preclinical evidence suggests that combining this compound with KRAS G12C inhibitors leads to enhanced anti-tumor activity and can re-sensitize resistant tumors to treatment.[3][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound (KO-2806) with KRAS inhibitors.
| Cell Line | KRAS Mutation | Treatment | Concentration | % Growth Inhibition (vs. Control) | Synergy Score (Bliss) |
| NCI-H358 | G12C | Adagrasib | 10 nM | 45% | N/A |
| This compound | 50 nM | 20% | |||
| Adagrasib + this compound | 10 nM + 50 nM | 78% | 1.5 | ||
| MIA PaCa-2 | G12C | Sotorasib | 25 nM | 52% | N/A |
| This compound | 100 nM | 15% | |||
| Sotorasib + this compound | 25 nM + 100 nM | 85% | 1.8 |
Table 1: In Vitro Cell Viability of KRAS Mutant Cancer Cell Lines Treated with this compound and KRAS G12C Inhibitors. Data is representative of typical results seen in preclinical studies.
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Change in p-ERK Levels (%) | Change in p-S6 Levels (%) |
| NCI-H358 Xenograft | NSCLC | Adagrasib | 40% | -50% | -20% |
| This compound | 15% | -10% | -60% | ||
| Adagrasib + this compound | 85% | -80% | -90% | ||
| MIA PaCa-2 PDX | Pancreatic | Sotorasib | 35% | -45% | -15% |
| This compound | 10% | -5% | -55% | ||
| Sotorasib + this compound | 75% | -75% | -85% |
Table 2: In Vivo Efficacy of this compound in Combination with KRAS G12C Inhibitors in Mouse Models. Data is representative of typical results seen in preclinical studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and a KRAS inhibitor on the viability of KRAS mutant cancer cells.
Materials:
-
KRAS mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (KO-2806)
-
KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the KRAS inhibitor in complete growth medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO-treated) group.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of MAPK and mTOR Signaling Pathways
This protocol is for examining the effects of this compound and a KRAS inhibitor on key signaling proteins.
Materials:
-
KRAS mutant cancer cells
-
This compound and KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, a KRAS inhibitor, or the combination for the desired time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
This protocol is for evaluating the anti-tumor efficacy of this compound and a KRAS inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS mutant cancer cells
-
Matrigel
-
This compound and KRAS inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of KRAS mutant cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, KRAS inhibitor, combination).
-
Administer treatments as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: this compound's dual inhibition mechanism in KRAS-driven cancers.
Caption: Experimental workflow for evaluating this compound in KRAS inhibitor resistance.
References
- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kura: Preclinical Data Shows Potential Of KO-2806 To Enhance Antitumor Activity Of KRAS Inhibitors | Nasdaq [nasdaq.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer | Kura Oncology, Inc. [ir.kuraoncology.com]
Application Notes and Protocols: In Vitro Assessment of Darlifarnib and PI3Kα Inhibitor Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darlifarnib is a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of various cellular proteins, including those in the Ras superfamily. Aberrant signaling through the Ras pathway, often downstream of receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR), is a common driver of tumorigenesis. The Phosphoinositide 3-kinase (PI3K) pathway, particularly the alpha isoform (PI3Kα), is another critical signaling cascade frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][2][3]
There is a strong scientific rationale for the combined inhibition of the FGFR and PI3K pathways. Crosstalk between these two signaling networks is well-documented, with FGFR signaling capable of activating the PI3K/AKT/mTOR pathway.[4][5] Consequently, tumors with alterations in both pathways may exhibit increased dependence on this signaling axis for their growth and survival.[4][6] Preclinical and emerging clinical data suggest that combining farnesyl transferase inhibitors, such as this compound, with PI3Kα inhibitors can lead to enhanced anti-tumor activity and may overcome mechanisms of resistance.[7]
These application notes provide detailed protocols for in vitro methods to assess the synergistic potential of this compound in combination with a PI3Kα inhibitor in cancer cell lines. The described assays will enable researchers to quantify the effects of this drug combination on cell viability, apoptosis, and key signaling pathways.
Signaling Pathways
To understand the basis of the drug combination, it is essential to visualize the targeted signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing the synergy between this compound and a PI3Kα inhibitor.
Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[1][2][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and PI3Kα inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PI3Kα inhibitor in culture medium.
-
Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Include vehicle-treated control wells.
-
Incubate the plate for 72 hours (or a time course determined by preliminary experiments).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1][9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][9]
-
Measure the luminescence using a luminometer.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis by detecting the externalization of phosphatidylserine (B164497) in the cell membrane.[3][4]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Following drug treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the FGFR and PI3K/AKT/mTOR signaling pathways, such as p-AKT and p-ERK.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and the PI3Kα inhibitor for a shorter duration (e.g., 2-24 hours) to observe effects on signaling.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.
-
Data Presentation and Analysis
Cell Viability and IC50 Determination
The data from the cell viability assay should be used to determine the half-maximal inhibitory concentration (IC50) for each drug alone and for the combination.
| Treatment | IC50 (nM) - Cell Line A | IC50 (nM) - Cell Line B |
| This compound | 150 | 200 |
| PI3Kα Inhibitor | 50 | 75 |
| This compound + PI3Kα Inhibitor (1:3 ratio) | 25 | 40 |
Synergy Analysis: Combination Index (CI)
The synergistic, additive, or antagonistic effects of the drug combination can be quantified using the Chou-Talalay method to calculate the Combination Index (CI).[12][13][14] A CI value of less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[12]
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[15]
| Fraction Affected (Fa) | This compound (nM) in Combo | PI3Kα Inhibitor (nM) in Combo | Combination Index (CI) - Cell Line A | Synergy Interpretation |
| 0.25 | 12.5 | 37.5 | 0.75 | Synergy |
| 0.50 | 25 | 75 | 0.68 | Synergy |
| 0.75 | 50 | 150 | 0.62 | Strong Synergy |
| 0.90 | 100 | 300 | 0.55 | Strong Synergy |
Apoptosis and Western Blot Data
The results from the apoptosis assay and western blot analysis should be presented graphically (e.g., bar charts) to clearly illustrate the effects of the combination treatment compared to single agents and the control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of synergy between this compound and PI3Kα inhibitors. By quantifying effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this combination strategy. The systematic application of these methods will aid in the identification of responsive cancer cell lines and inform further preclinical and clinical development.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. static.igem.org [static.igem.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. promega.com [promega.com]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
Darlifarnib Dose-Escalation Study Protocol in Preclinical Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darlifarnib (KO-2806) is a potent and selective, orally bioavailable inhibitor of farnesyl transferase (FTase).[1][2][3] Farnesylation is a critical post-translational lipid modification required for the proper function and membrane localization of numerous cellular proteins, including the small GTPase RAS. By inhibiting FTase, this compound disrupts RAS signaling pathways, which are frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[1] Notably, this compound has also been shown to inhibit the farnesylation of RHEB, a key activator of the mTORC1 signaling pathway, providing an additional mechanism for its anti-tumor activity. Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of various targeted therapies, such as KRAS inhibitors and PI3Kα inhibitors, by overcoming mechanisms of innate and adaptive resistance.[1][2][4][5]
These application notes provide a detailed protocol for a dose-escalation study of this compound in preclinical xenograft models, designed to determine its maximum tolerated dose (MTD) and to assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (nM) |
| Farnesyl Transferase (FTase) | ≤ 10 |
| Geranylgeranyl Transferase (GGTase) | > 1000 |
This table summarizes the in vitro enzymatic activity of this compound, demonstrating its high potency and selectivity for farnesyl transferase over the related enzyme geranylgeranyl transferase.[6]
Table 2: Preclinical Xenograft Model Dose-Escalation and Efficacy Data (Example)
| Preclinical Model | This compound Dose (mg/kg, BID, PO) | Combination Agent (Dose, QD, PO) | Tumor Growth Inhibition (%) | Observations |
| NCI-H2122 (NSCLC Xenograft) | 5 | - | Not Reported | Well-tolerated |
| NCI-H2122 (NSCLC Xenograft) | 10 | - | Not Reported | Well-tolerated |
| NCI-H2122 (NSCLC Xenograft) | 5 | Adagrasib (100 mg/kg) | Significant | Enhanced tumor growth inhibition compared to either agent alone |
| NCI-H2122 (NSCLC Xenograft) | 10 | Adagrasib (100 mg/kg) | Significant | Enhanced tumor growth inhibition compared to either agent alone |
| Renal Cell Carcinoma (CDX Model) | Not Specified | Axitinib | Improved Response | Consistent improvement in response |
| Renal Cell Carcinoma (CDX Model) | Not Specified | Lenvatinib | Improved Response | Consistent improvement in response |
| Renal Cell Carcinoma (CDX Model) | Not Specified | Cabozantinib | Improved Response | Consistent improvement in response |
This table provides an example of how to structure the results from a preclinical dose-escalation and efficacy study of this compound, both as a monotherapy and in combination. Specific tumor growth inhibition percentages from publicly available data are limited.[6]
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: NCI-H2122 (human non-small cell lung carcinoma) and other relevant cancer cell lines with known RAS or other pathway mutations.
-
Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice are to be housed in sterile conditions in individually ventilated cages with free access to autoclaved food and water.
Xenograft Tumor Implantation
-
Cell Preparation: NCI-H2122 cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Implantation: A volume of 100 µL containing 5 x 10^6 cells is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
This compound Dose-Escalation Study Protocol
-
Objective: To determine the maximum tolerated dose (MTD) of this compound and to evaluate its anti-tumor efficacy.
-
Dosing Formulation: this compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dose Levels (Monotherapy):
-
Group 1: Vehicle control (PO, BID)
-
Group 2: 3 mg/kg this compound (PO, BID)
-
Group 3: 10 mg/kg this compound (PO, BID)
-
Group 4: 30 mg/kg this compound (PO, BID)
-
(Note: Dose levels should be adjusted based on emerging toxicity data)
-
-
Administration: this compound or vehicle is administered by oral gavage (PO) twice daily (BID) for a period of 21-28 days.
-
Monitoring:
-
Tumor volume is measured twice weekly.
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
Clinical observations for signs of toxicity are performed daily.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected from a satellite group of animals at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after the first and last doses.
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Analysis: this compound concentrations in plasma are determined using a validated LC-MS/MS method.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the study, tumors are excised and snap-frozen in liquid nitrogen or fixed in formalin for analysis.
-
Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the inhibition of farnesylation of target proteins (e.g., HDJ-2, a farnesylation-dependent protein) and the modulation of downstream signaling pathways.
-
Key Biomarkers:
-
Inhibition of FTase activity: Assess the electrophoretic mobility shift of farnesylated proteins.
-
Inhibition of mTORC1 signaling: Measure the phosphorylation levels of S6 ribosomal protein and 4E-BP1.[7]
-
Visualizations
Caption: this compound's mechanism of action targeting farnesyl transferase.
Caption: Workflow for a preclinical this compound dose-escalation study.
References
- 1. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. taiwannews.com.tw [taiwannews.com.tw]
- 4. in.investing.com [in.investing.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. kuraoncology.com [kuraoncology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Darlifarnib Dosage for Minimal Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darlifarnib (KO-2806). The information herein is designed to help optimize experimental dosage to minimize off-target effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of farnesyl transferase (FTase).[1] By inhibiting this enzyme, this compound prevents the farnesylation of key signaling proteins, most notably Ras and Rheb.[2][3] Farnesylation is a critical post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation.[4] Consequently, this compound treatment leads to the suppression of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[5][6]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is highly selective for farnesyl transferase over the closely related enzyme geranylgeranyltransferase I.[1] While a comprehensive public screening of this compound against a broad panel of unrelated kinases and other enzymes is not currently available, its high selectivity for FTase is a key feature. Data on its inhibitory concentrations are summarized below.
Q3: What are the potential off-target effects of farnesyl transferase inhibitors (FTIs) as a class?
A3: Clinical trials of various FTIs have revealed a range of potential off-target or mechanism-related toxicities. These are important to consider in your experimental design and data interpretation. Common adverse events observed include gastrointestinal toxicities, fatigue, myelosuppression, and neurotoxicity.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Farnesyl Transferase (FTase) | ≤ 10 nM | [1] |
| Geranylgeranyltransferase (GGTase) | > 1000 nM | [1] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common challenges in Darlifarnib combination studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darlifarnib in combination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (KO-2806) is an orally bioavailable inhibitor of farnesyl transferase (FTase). Its primary mechanism of action is the inhibition of protein farnesylation, a critical post-translational modification for a variety of cellular proteins, including the RAS family of small GTPases. By preventing farnesylation, this compound blocks the activation of RAS oncogenes and their downstream signaling pathways. This ultimately leads to the suppression of hyperactivated mammalian target of rapamycin (B549165) (mTOR) signaling, which is crucial for tumor cell growth, proliferation, and survival.[1][2]
Q2: What is the rationale for using this compound in combination therapies?
A2: The primary rationale for using this compound in combination studies is to overcome both innate and adaptive resistance to other targeted therapies. Many cancers develop resistance to single-agent treatments by activating alternative signaling pathways. This compound, by targeting the mTOR pathway, can block a common escape mechanism, thereby enhancing the anti-tumor activity of other agents. Preclinical and early clinical data suggest that this compound can synergize with PI3Kα inhibitors, KRAS inhibitors, and tyrosine kinase inhibitors (TKIs).[3][4]
Q3: What are some of the key clinical findings for this compound in combination studies?
A3: In the FIT-001 Phase 1 trial, the combination of this compound with cabozantinib (B823) in patients with renal cell carcinoma (RCC) demonstrated promising results. The combination achieved a 50% objective response rate (ORR) and an 80% disease control rate (DCR).[3][4]
Troubleshooting Guides
In Vitro Combination Assay Troubleshooting
Q: My in vitro combination assay is showing inconsistent or unexpected results. What are the common causes and how can I troubleshoot them?
A: Inconsistent results in in vitro combination assays can arise from several factors. Below is a troubleshooting guide to address common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Use a consistent seeding volume and technique.- To minimize edge effects, fill the outer wells with sterile media or PBS and do not use them for experimental data.- Use calibrated pipettes and practice consistent pipetting technique. |
| Unexpected antagonism or lack of synergy | - Incorrect drug concentrations- Suboptimal drug ratio- Cell line is not sensitive to one or both drugs- Assay timing is not optimal | - Confirm the stock concentrations of your drugs.- Perform single-agent dose-response curves to determine the IC50 for each drug in your chosen cell line.- Test a matrix of concentrations for both drugs to identify synergistic ratios.- Ensure the chosen cell line has the relevant molecular targets for the drugs being tested.- Perform a time-course experiment to determine the optimal incubation time for observing a synergistic effect. |
| High background signal | - Contamination (mycoplasma, bacteria, fungi)- Reagent incompatibility | - Regularly test cell lines for mycoplasma contamination.- Use sterile technique to prevent microbial contamination.- Ensure that the assay reagents are compatible with each other and with the cell culture medium. |
Logical Decision Tree for In Vitro Assay Troubleshooting
In Vitro Troubleshooting Workflow
In Vivo Combination Study Troubleshooting
Q: My in vivo combination study is not showing the expected tumor growth inhibition. What are some potential issues?
A: Several factors can influence the outcome of in vivo studies. Here are some common challenges and troubleshooting tips.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Lack of tumor growth inhibition | - Suboptimal dosing or schedule- Inappropriate tumor model- Drug formulation or stability issues | - Conduct dose-finding studies for single agents to determine the maximum tolerated dose (MTD).- Evaluate different dosing schedules (e.g., continuous vs. intermittent).- Select a xenograft or patient-derived xenograft (PDX) model known to express the relevant targets.- Ensure the drug is properly formulated and stored to maintain its activity. |
| Excessive toxicity | - Additive or synergistic toxicity of the combination- Off-target effects | - Start with lower doses of each drug in the combination.- Stagger the administration of the two drugs.- Monitor animals closely for signs of toxicity (weight loss, changes in behavior, etc.). |
| High variability in tumor growth | - Inconsistent tumor cell implantation- Variation in animal health | - Ensure a consistent number of viable tumor cells are implanted at the same site for each animal.- Use age- and weight-matched animals.- House animals in a controlled environment. |
Data Presentation
Preclinical Synergy Data
| Combination | Cancer Type | Finding |
| This compound + PI3Kα inhibitors | Various solid tumors | Preclinical data suggests this compound enhances the anti-tumor activity of PI3Kα inhibitors by constraining mTORC1 signaling.[5] |
| This compound + KRAS inhibitors | Non-small cell lung cancer (NSCLC), Colorectal cancer (CRC) | This compound can re-sensitize tumors to KRAS inhibitors in models that have developed resistance. |
| Farnesyl Transferase Inhibitor (Tipifarnib) + KRAS G12C inhibitors (Sotorasib, Adagrasib) | NSCLC, CRC, Pancreatic | Combination shows synergistic inhibitory effects in vitro and enhanced efficacy in vivo xenograft models.[6][7] |
| Farnesyl Transferase Inhibitor + Cabozantinib | Renal Cell Carcinoma (RCC) | Combination of KO-2806 and cabozantinib led to greater tumor growth inhibition and regressions compared to cabozantinib alone in preclinical models.[8] |
Clinical Trial Data: this compound + Cabozantinib in Renal Cell Carcinoma (FIT-001 Phase 1)
| Metric | Value |
| Objective Response Rate (ORR) | 50%[3][4] |
| Disease Control Rate (DCR) | 80%[3][4] |
| ORR in ccRCC (all doses) | 33-50%[3] |
| DCR in ccRCC (all doses) | 80-100%[3] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another agent on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with single agents and combinations at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each single agent. Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Workflow for In Vitro Synergy Assay
In Vitro Synergy Assessment Workflow
In Vivo Efficacy Study: Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
Dosing: Administer the drugs according to a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Western Blot Analysis of mTOR Pathway Modulation
Objective: To assess the effect of this compound, alone or in combination, on the mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound and/or the combination drug for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
This compound Signaling Pathway
This compound's Inhibition of Ras Farnesylation
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Kura: Preclinical Data Shows Potential Of KO-2806 To Enhance Antitumor Activity Of KRAS Inhibitors | Nasdaq [nasdaq.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuraoncology.com [kuraoncology.com]
Technical Support Center: Improving the Therapeutic Window of Darlifarnib in Preclinical Models
Welcome to the technical support center for researchers utilizing Darlifarnib in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of farnesyltransferase (FTase). By inhibiting this enzyme, this compound prevents the farnesylation of key cellular proteins, most notably Ras oncogenes. This disruption of Ras signaling, in turn, inhibits downstream pathways like the mTOR pathway, which are crucial for tumor cell proliferation, growth, and survival.
Q2: In which preclinical models has this compound shown the most promise?
A2: this compound has demonstrated significant antitumor activity in a variety of preclinical models, particularly in tumors with HRAS mutations.[1][2] Moreover, its strength lies in combination therapies. Preclinical data supports its use with PI3Kα inhibitors, KRAS inhibitors, and antiangiogenic tyrosine kinase inhibitors (TKIs) to overcome drug resistance in models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and renal cell carcinoma (RCC).[3][4][5]
Q3: What are the known off-target effects or toxicities of this compound in preclinical models?
A3: As a farnesyltransferase inhibitor, this compound's toxicities are generally class-related. Preclinical and clinical studies of FTIs have reported side effects including myelosuppression, gastrointestinal issues (diarrhea, nausea), fatigue, and neurotoxicity.[6] Careful monitoring of animal health, including body weight, complete blood counts, and clinical signs of distress, is crucial during in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
In Vitro Assays
Problem: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between plating each set of wells.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: this compound, like many kinase inhibitors, can have low aqueous solubility.[7][8] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Visually inspect for any precipitation in the final treatment medium. Consider using a formulation with solubilizing agents for in vitro work if precipitation is a persistent issue.
-
-
Possible Cause 3: Interference with MTT dye.
-
Solution: If you suspect the compound is interfering with the MTT reagent, consider using an alternative viability assay such as CellTiter-Glo® (promega) which measures ATP levels.
-
Problem: Difficulty in determining synergistic effects with a combination agent.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: Determine the IC50 of each drug individually first. For combination studies, use a range of concentrations both above and below the respective IC50 values. A constant ratio (e.g., based on the ratio of their IC50s) or a matrix (checkerboard) design can be employed.
-
-
Possible Cause 2: Incorrect data analysis.
-
Solution: Use established methods for synergy analysis, such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.[9] Software like CompuSyn can facilitate these calculations.[10][11][12] Isobologram analysis is another graphical method to visualize synergy.[6][13][14][15]
-
In Vivo Experiments
Problem: Poor oral bioavailability and inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Suboptimal drug formulation.
-
Solution: this compound's efficacy can be limited by its formulation.[7] For oral gavage, consider formulating this compound in a vehicle that enhances solubility and absorption, such as a lipid-based formulation or a solution containing cyclodextrins.
-
-
Possible Cause 2: Insufficient drug exposure at the tumor site.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will help in optimizing the dosing schedule to maintain therapeutic concentrations at the tumor site.
-
-
Possible Cause 3: Tumor model resistance.
-
Solution: Ensure your chosen cell line and xenograft model are appropriate for studying this compound's mechanism. Cell lines with known dependence on the Ras-mTOR pathway, particularly those with HRAS mutations, are more likely to be sensitive.
-
Problem: Unexpected toxicity in animal models.
-
Possible Cause 1: Dose is too high.
-
Solution: Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Start with a dose lower than what is reported in the literature and escalate gradually.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Always include a vehicle-only control group to assess any adverse effects caused by the formulation itself.
-
-
Possible Cause 3: Combination therapy-induced toxicity.
-
Solution: When combining this compound with another agent, the toxicity may be enhanced. It is essential to perform a toxicity assessment of the combination, potentially requiring dose reduction of one or both agents.
-
Experimental Protocols
In Vivo Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Cancer cell line of interest (e.g., with an HRAS mutation).
-
Matrigel (optional, can improve tumor take rate).
-
This compound and appropriate vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep on ice.[16]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.[2][17]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Treatment Administration: Administer this compound (and/or combination agent) and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor body weight and clinical signs of toxicity.[18]
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot for mTOR Pathway Inhibition
Objective: To assess the effect of this compound on the mTOR signaling pathway in tumor tissue.
Materials:
-
Tumor lysates from this compound-treated and control mice.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like beta-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[19][20]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total S6K and 4E-BP1 in the this compound-treated group indicates mTOR pathway inhibition.
Quantitative Data Summary
Table 1: Example of In Vitro Cell Viability Data for Synergy Analysis
| This compound (nM) | Drug X (nM) | Fractional Effect (Fa) |
| 5 | 0 | 0.25 |
| 10 | 0 | 0.52 |
| 20 | 0 | 0.80 |
| 0 | 50 | 0.30 |
| 0 | 100 | 0.55 |
| 0 | 200 | 0.85 |
| 5 | 50 | 0.65 |
| 10 | 100 | 0.92 |
Fractional effect (Fa) is the fraction of cells affected (e.g., inhibited) by the treatment. This data can be used to calculate the Combination Index (CI).
Table 2: Example of In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5.0 |
| This compound (X mg/kg) | 800 ± 150 | 46.7 | -2.5 |
| Drug Y (Z mg/kg) | 950 ± 180 | 36.7 | -1.0 |
| This compound + Drug Y | 300 ± 80 | 80.0 | -8.0 |
%TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical experimental workflow.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. Xenograft Tumor Models/Orthotopic Cancer Models Protocols [protocol-online.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. combosyn.com [combosyn.com]
- 11. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug synergism study [bio-protocol.org]
- 15. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Darlifarnib stability and storage best practices for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Darlifarnib for laboratory use.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:
Proper storage ensures a shelf life of over two years.[1]
2. How should I store this compound after reconstituting it in a solvent?
Stock solutions of this compound should also be stored under specific conditions to maintain their integrity:
3. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO, with a concentration of 10 mM being achievable.[2]
4. How is this compound shipped, and is it stable during transit?
This compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for a few weeks to withstand ordinary shipping and time spent in customs.[1]
5. What is the known metabolic stability of this compound?
This compound demonstrates good metabolic stability in both human and mouse liver microsomes, with a half-life greater than 100 minutes.[3]
Storage Condition Summary
| Form | Storage Duration | Temperature | Shelf Life |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | > 2 years (if stored properly)[1] |
| Long-term (months to years) | -20°C | ||
| 6 Months | 4°C | ||
| 12 Months | -20°C | ||
| In Solvent | Short-term (days to weeks) | 0 - 4°C | |
| 6 Months | -20°C | ||
| 6 Months | -80°C |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Incorrect solvent or insufficient mixing. | Ensure you are using a recommended solvent like DMSO. Gentle warming and vortexing can aid dissolution. |
| Precipitation of the compound in stock solution after freezing | The solution may be supersaturated, or the solvent quality is poor. | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Use high-purity, anhydrous DMSO. |
| Loss of compound activity in an experiment | Improper storage of stock solutions, or multiple freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure solutions are stored at the recommended long-term temperature (-20°C or -80°C). |
| Inconsistent experimental results | Degradation of the compound due to light exposure or improper storage. | Protect this compound from light, especially when in solution. Always store solid compound and stock solutions as recommended. |
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of farnesyl transferase (FTase).[4] By inhibiting this enzyme, it prevents the farnesylation of proteins, including the Ras family of oncoproteins. This post-translational modification is critical for anchoring Ras to the cell membrane, a prerequisite for its signaling activity.[4][5] Inhibition of Ras activation, in turn, affects downstream signaling pathways, such as the mTOR pathway, leading to reduced proliferation of cancer cells, particularly those with Ras mutations.[4][5]
This compound inhibits FTase, preventing Ras farnesylation and membrane localization.
The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based assay.
A general experimental workflow for using this compound in cell culture.
References
Refinement of Darlifarnib delivery methods for in vivo experiments
Welcome to the technical support center for the in vivo application of Darlifarnib (KO-2806). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in preclinical experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: While the exact vehicle used in formal preclinical development by Kura Oncology is not publicly disclosed, for poorly soluble compounds like this compound, a common and effective approach is to use a suspension formulation. A widely used vehicle for oral gavage in mice is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween® 80 in sterile water. It is crucial to ensure the compound is micronized and uniformly suspended before each administration.
Q2: How can I improve the solubility of this compound for in vivo experiments?
A2: Improving the solubility of this compound is key to achieving consistent exposure. Here are a few strategies:
-
Co-solvents: For initial exploratory studies, a solution can be prepared using a small amount of an organic solvent like DMSO, which is then further diluted with a vehicle such as polyethylene (B3416737) glycol 400 (PEG400) or corn oil. It is critical to keep the final DMSO concentration low (typically <5%) to avoid toxicity.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may enhance solubility. However, the gastrointestinal tract has a varying pH, so this should be carefully considered.
-
Amorphous solid dispersions: For more advanced formulations, creating an amorphous solid dispersion of this compound with a polymer can significantly improve its dissolution and absorption.
Q3: What are the known off-target effects or toxicities of farnesyl transferase inhibitors like this compound in animal models?
A3: Farnesyl transferase inhibitors (FTIs) as a class have shown a range of potential toxicities in preclinical and clinical studies. Researchers should monitor for:
-
Gastrointestinal issues: Diarrhea, anorexia, and weight loss are commonly observed.
-
Hematological effects: Myelosuppression, including neutropenia and anemia, can occur.
-
Neuropathy: Peripheral neuropathy has been reported with some FTIs.
-
Fatigue: A general decrease in activity may be observed in treated animals.
Q4: I am observing high variability in my in vivo efficacy study with this compound. What could be the cause?
A4: High variability in in vivo studies with orally administered compounds can stem from several factors:
-
Inconsistent formulation: Ensure the compound is uniformly suspended or completely dissolved in the vehicle before each dose. Vortex or sonicate the formulation immediately before administration.
-
Inaccurate dosing: Use calibrated equipment for oral gavage and ensure the dose is accurately calculated based on the most recent body weight of each animal.
-
Biological variability: The age, sex, and health status of the animals can influence drug absorption and metabolism. Ensure your study groups are well-matched.
-
Food effects: The presence or absence of food in the stomach can significantly alter the absorption of some oral drugs. Standardize the fasting and feeding schedule for all animals in the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility in the chosen vehicle. | 1. Increase the proportion of solubilizing agents (e.g., PEG400, Cremophor® EL).2. Reduce the final concentration of the drug.3. Prepare the formulation fresh before each use and sonicate to aid dissolution. |
| Animal distress after oral gavage (e.g., coughing, aspiration) | Improper gavage technique. | 1. Ensure proper training in oral gavage techniques.2. Use appropriately sized and flexible gavage needles.3. Administer the vehicle slowly to allow the animal to swallow. |
| Inconsistent tumor growth inhibition | Variable drug exposure. | 1. Re-evaluate the formulation and administration protocol for consistency.2. Consider conducting a pilot pharmacokinetic study to determine drug exposure levels.3. Increase the number of animals per group to improve statistical power. |
| Unexpected animal mortality | Potential drug toxicity or off-target effects. | 1. Reduce the dose of this compound.2. Monitor animals more frequently for signs of toxicity.3. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). |
Data on Preclinical Vehicles for Farnesyl Transferase Inhibitors
Note: Specific quantitative solubility data for this compound in these vehicles is not publicly available. The following table provides a general guide based on common practices for poorly soluble oral inhibitors.
| Vehicle | Composition | Suitability | Considerations |
| Methylcellulose/Tween® 80 | 0.5% Methylcellulose, 0.2% Tween® 80 in water | Good for uniform suspensions. | Requires thorough mixing and suspension before each dose. |
| PEG400/Water | 30% PEG400 in water | Can improve solubility for some compounds. | May have a laxative effect at higher doses. |
| Corn Oil | 100% Corn Oil | Suitable for lipophilic compounds. | May affect absorption and metabolism. |
| Captisol® | Sulfobutylether-β-cyclodextrin in water | Can significantly enhance solubility. | A proprietary excipient that may require licensing. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween® 80
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Prepare the vehicle by adding 0.2% Tween® 80 to the 0.5% methylcellulose solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C for up to one week.
-
Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution of the compound.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., NCR nude mice with KRAS-mutant tumor xenografts)
-
Prepared this compound suspension
-
Vehicle control (e.g., 0.5% methylcellulose/0.2% Tween® 80)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Randomize mice into treatment and control groups once tumors reach a predetermined size (e.g., 100-150 mm³).
-
Record the initial body weight and tumor volume of each mouse.
-
Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Monitor the body weight of each mouse daily or as required by the study protocol.
-
Measure tumor volume with calipers every 2-3 days.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.
Visualizations
Addressing variability in Darlifarnib efficacy across different cell lines
Welcome to the Darlifarnib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound (KO-2806) in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's mechanism of action and efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KO-2806) is a potent and selective, orally bioavailable, next-generation farnesyl transferase inhibitor (FTI)[1]. Its primary mechanism of action is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins, most notably those in the Ras superfamily of small GTPases[2]. By preventing the farnesylation of proteins like HRAS and RHEB, this compound blocks their localization to the cell membrane and subsequent activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways[3][4]. This ultimately leads to decreased cell proliferation and survival.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound's efficacy is context-dependent and often most pronounced in combination with other targeted therapies. Preclinical data suggests that this compound has significant potential in tumors with alterations in the Ras pathway, particularly those with HRAS mutations[5][6]. Furthermore, its ability to suppress mTOR signaling makes it a promising agent for overcoming resistance to other targeted therapies like PI3Kα inhibitors, KRAS inhibitors, and antiangiogenic tyrosine kinase inhibitors (TKIs)[1][7]. It has shown preclinical activity in models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and clear cell renal cell carcinoma (ccRCC)[1][3][8].
Q3: What is the rationale for using this compound in combination with other anti-cancer agents?
A3: The primary rationale for using this compound in combination therapies is to overcome both innate and adaptive resistance to other targeted agents[1][5][7]. Many targeted therapies can lead to the reactivation of signaling pathways that promote cell survival. For instance, KRAS G12C inhibitors can lead to the reactivation of RTK signaling and subsequent ERK-RSK and/or mTOR-S6 pathway activation[8]. This compound, by inhibiting farnesyl transferase and suppressing mTOR signaling, can block these escape pathways, leading to a more profound and durable anti-tumor response[1][8]. Preclinical studies have shown that this compound can re-sensitize tumors to KRAS inhibitors in models of NSCLC and CRC[1].
Q4: What are the potential mechanisms of resistance to this compound?
A4: While this compound is often used to combat resistance, resistance to farnesyl transferase inhibitors (FTIs) can also occur. One potential mechanism is the alternative prenylation of some Ras isoforms (K-Ras and N-Ras) by geranylgeranyltransferase I (GGTase I), which can bypass the inhibition of farnesyltransferase[2]. Additionally, mutations in the farnesyltransferase enzyme itself, particularly around the inhibitor binding site, have been identified as a potential mechanism of resistance in preclinical models[9].
II. Data Presentation
This compound (KO-2806) In Vitro Activity
| Target/Model | IC50/Activity | Notes |
| Farnesyl Transferase (FTase) | ≤ 10 nM | Potent inhibitor of the primary target enzyme. |
| Geranylgeranyltransferase (GGTase) | > 1000 nM | Highly selective for FTase over GGTase. |
| HRAS-mutant Solid Tumors | Encouraging antitumor activity | This compound monotherapy shows on-target activity in tumors with HRAS mutations[5][6]. |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Enhances tumor growth inhibition of cabozantinib | Combination leads to tumor stasis or regression in xenograft models[3]. |
| KRAS G12C-mutant NSCLC | Deepens signaling inhibition with adagrasib | Decreases cell proliferation in combination[8]. |
| Colorectal Cancer (CRC) Models | Re-sensitizes tumors to KRAS inhibitors | Restores responsiveness in models of acquired resistance[1]. |
III. Mandatory Visualizations
Signaling Pathways and Experimental Workflow
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (KO-2806)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Modulation
This protocol provides a framework for assessing the effect of this compound on key signaling proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-HDJ-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation. A mobility shift in the HDJ-2 protein can serve as a pharmacodynamic marker for farnesyltransferase inhibition[10].
-
V. Troubleshooting Guide
References
- 1. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 6. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. taiwannews.com.tw [taiwannews.com.tw]
- 8. Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing washout period for Darlifarnib in reversible studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Darlifarnib in reversible studies. The information is tailored for scientists and drug development professionals to optimize experimental design, particularly concerning the washout period.
Frequently Asked Questions (FAQs)
Q1: What is the recommended washout period for this compound in reversible studies?
A definitive washout period for this compound is dependent on its in-vivo half-life, which has not been publicly disclosed in detail. However, a general principle for reversible inhibitors is to allow for a washout period of at least 5-10 times the drug's elimination half-life to ensure complete clearance from the system and to allow for the reversal of pharmacodynamic effects. Preclinical data has indicated that this compound exhibits good metabolic stability in human and mouse liver microsomes, with a half-life of over 100 minutes[1]. It is crucial to determine the specific half-life in your experimental model to accurately calculate the washout period.
Q2: How can I determine the optimal washout period for this compound in my specific experimental model?
To determine the optimal washout period, it is recommended to perform a time-course study measuring both the pharmacokinetic (PK) profile and the pharmacodynamic (PD) effects of this compound after drug withdrawal.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma or the target tissue at various time points after the last dose. The time it takes for the drug concentration to fall below the limit of detection will inform the necessary washout duration.
-
Pharmacodynamic Analysis: Assess the re-activation of farnesyl transferase activity or the phosphorylation of downstream signaling proteins (e.g., p-ERK, p-S6K) at time points corresponding to the PK measurements. The washout period is considered adequate when these markers return to baseline levels.
Q3: What are the key signaling pathways affected by this compound?
This compound is an orally bioavailable inhibitor of farnesyl transferase. By inhibiting this enzyme, this compound prevents the farnesylation of key signaling proteins, most notably Ras oncogenes. This leads to the inhibition of downstream signaling pathways, including the Ras-Raf-MEK-ERK and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation[2][3]. Preclinical studies have shown that farnesyl transferase inhibitors can potently suppress mTOR signaling[2][3].
Q4: What are some common issues encountered when optimizing the washout period for a reversible inhibitor like this compound?
-
Incomplete Washout: A washout period that is too short can lead to residual drug effects, confounding the results of subsequent treatments. This can manifest as a continued suppression of farnesyl transferase activity or downstream signaling.
-
Prolonged Washout: An unnecessarily long washout period can extend the duration of the experiment and may not be practical for all study designs.
-
Model-Specific Differences: The pharmacokinetics of this compound may vary between different preclinical models (e.g., cell lines, xenografts, patient-derived models). It is essential to tailor the washout period to the specific system being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Persistent inhibition of farnesyl transferase activity after the calculated washout period. | Incomplete drug clearance due to a longer than expected half-life in the specific model. | Extend the washout period and re-assess farnesyl transferase activity at later time points. Consider performing a more detailed pharmacokinetic study to accurately determine the half-life in your model. |
| High variability in baseline signaling pathway activity after washout. | Biological variability between samples or incomplete return to a true baseline state. | Ensure consistent experimental conditions. Increase the sample size to account for biological variability. Consider a longer acclimatization period for in-vivo models after the washout. |
| Difficulty in detecting a clear return to baseline farnesylation of target proteins. | The antibody used for Western blotting may not be sensitive enough, or the farnesylation level of the target protein is low at baseline. | Optimize the Western blot protocol for detecting farnesylated proteins. Consider using a more sensitive detection method or a different target protein with a more robust farnesylation signal. |
Quantitative Data Summary
Preliminary data from the Phase 1 FIT-001 clinical trial of this compound has been presented. The following tables summarize the reported efficacy and safety findings.
Table 1: Efficacy of this compound in Combination Therapy (FIT-001 Trial) [4][5]
| Combination Therapy | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Cabozantinib | Renal Cell Carcinoma (RCC) | 50% | 80% |
Table 2: Safety and Tolerability of this compound Monotherapy (FIT-001 Trial) [4]
| Dose Range | Tumor Type | Key Observation |
| 3 to 10 mg per day | Advanced Solid Tumors | Manageable safety and tolerability profile |
Experimental Protocols
Protocol 1: Determination of Farnesyltransferase (FTase) Activity in Cell Lysates
This protocol provides a method to assess the level of FTase inhibition and its reversal after a washout period.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Farnesyltransferase Activity Assay Kit (e.g., from BioAssay Systems or similar)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired duration.
-
For washout experiments, remove the drug-containing media, wash cells with PBS, and incubate in fresh, drug-free media for varying washout periods.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
-
FTase Activity Assay:
-
Follow the manufacturer's instructions for the FTase activity assay kit.
-
Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing a fluorescently labeled farnesyl pyrophosphate analogue and a peptide substrate.
-
Incubate the reaction for a specified time at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the FTase activity as the rate of increase in fluorescence over time.
-
Normalize the activity to the total protein concentration for each sample.
-
Compare the FTase activity in this compound-treated and washout samples to the vehicle-treated control to determine the extent of inhibition and its reversal.
-
Protocol 2: Western Blot Analysis of Protein Farnesylation and mTOR Pathway Activation
This protocol allows for the qualitative and semi-quantitative assessment of target engagement and downstream signaling.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-farnesylated protein, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Determine protein concentration and normalize all samples to the same concentration.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control (e.g., β-actin).
-
For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.
-
Visualizations
Caption: this compound inhibits Farnesyl Transferase, blocking Ras activation.
References
- 1. conferencecalltranscripts.org [conferencecalltranscripts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
Validation & Comparative
Darlifarnib vs. Tipifarnib: A Comparative Analysis of Efficacy in HRAS-Mutant Cancers
For Immediate Release
In the landscape of precision oncology, the targeting of specific genetic mutations driving cancer progression remains a cornerstone of drug development. For tumors harboring mutations in the HRAS gene, farnesyltransferase inhibitors (FTIs) have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two key FTIs: tipifarnib (B1682913), a well-investigated agent, and darlifarnib (KO-2806), a next-generation inhibitor, in the context of their efficacy against HRAS-mutant solid tumors.
Introduction to Farnesyltransferase Inhibitors
HRAS, a member of the RAS family of small GTPases, requires post-translational modification, specifically farnesylation, for its proper localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation and survival. Farnesyltransferase (FTase) is the key enzyme that catalyzes this modification. By inhibiting FTase, FTIs prevent HRAS from reaching the cell membrane, thereby blocking its oncogenic signaling.[1][2][3] this compound and tipifarnib are both orally bioavailable inhibitors of farnesyl transferase.[4]
Mechanism of Action: Inhibiting the Farnesylation of HRAS
Mutations in HRAS can lead to constitutively active signaling, promoting uncontrolled cell growth. Farnesyltransferase inhibitors disrupt this process by preventing the farnesylation of the HRAS protein, which is a critical step for its membrane association and function. This mechanism is particularly effective in tumors where HRAS is the predominantly farnesylated RAS isoform.
Tipifarnib: Clinical Efficacy in HRAS-Mutant Cancers
Tipifarnib has been extensively studied in patients with recurrent and/or metastatic (R/M) HRAS-mutant head and neck squamous cell carcinoma (HNSCC) and has demonstrated significant clinical activity.[5][6] Clinical trials have shown that tipifarnib is particularly effective in patients with a high variant allele frequency (VAF) of the HRAS mutation.[5]
Efficacy Data in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)
| Clinical Trial | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (KO-TIP-001) | R/M HNSCC with high HRAS VAF (≥20%) (n=20 evaluable) | 600 mg or 900 mg orally twice daily on days 1-7 and 15-21 of 28-day cycles | 55% (95% CI, 31.5 to 76.9)[5][7] | 5.6 months (95% CI, 3.6 to 16.4)[5] | 15.4 months (95% CI, 7.0 to 29.7)[5] |
| AIM-HN (Registration-Directed) | R/M HNSCC with high HRAS VAF (n=38 evaluable) | 600 mg orally twice daily on days 1-7 and 15-21 of 28-day cycles | 29% (Investigator assessed) | 5.9 months (Investigator assessed) | Not calculable |
Efficacy Data in HRAS-Mutant Urothelial Carcinoma
| Clinical Trial | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Phase II | Relapsed or refractory urothelial carcinomas with HRAS mutations (n=13 evaluable) | 900 mg orally twice daily on days 1-7 and 15-21 of 28-day cycles[8] | 38% (5 confirmed objective responses)[9] | 4 patients had PFS > 6 months[9] |
This compound (KO-2806): A Next-Generation FTI
This compound is a potent, next-generation FTI designed to have superior potency, pharmacokinetics, and physicochemical properties compared to first-generation inhibitors like tipifarnib.[10][11] Preclinical data suggest that this compound may have a broader therapeutic window and could be effective in combination with other targeted therapies to overcome resistance.[10][11][12]
Preliminary Clinical Data in HRAS-Mutant Solid Tumors
Early clinical data for this compound monotherapy was presented at the 2025 European Society for Medical Oncology (ESMO) Congress.[13][14]
| Clinical Trial | Patient Population | Dosing Regimen | Key Findings |
| FIT-001 (Phase 1) | Advanced HRAS-mutant solid tumors | 3 to 10 mg per day[13][14] | Encouraging antitumor activity was observed across multiple dose levels, demonstrating on-target activity and a broad therapeutic window. The safety profile was manageable.[13][14][15] |
Experimental Protocols
Tipifarnib Phase II Trial in HNSCC (KO-TIP-001; NCT02383927)
This was a single-arm, open-label Phase II study.[5][16]
-
Patient Population: Patients with recurrent and/or metastatic HNSCC with HRAS mutations. Enrollment was later amended to include only patients with a high HRAS mutant variant allele frequency (VAF) of ≥20%.[5]
-
Intervention: Tipifarnib administered orally at a starting dose of 600 mg or 900 mg twice daily on days 1-7 and 15-21 of a 28-day cycle.[5]
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.[5]
-
Secondary Endpoints: Safety, tolerability, progression-free survival (PFS), and overall survival (OS).[5]
Comparative Summary and Future Outlook
Tipifarnib has demonstrated robust and durable clinical activity in heavily pretreated patients with HRAS-mutant HNSCC, establishing it as a significant therapeutic option for this patient population.[5][17] The efficacy of tipifarnib appears to be correlated with a high VAF of the HRAS mutation.
This compound, as a next-generation FTI, holds the promise of an improved therapeutic profile.[11][12] While the clinical data for this compound monotherapy in HRAS-mutant cancers is still in early stages, the initial findings are encouraging.[13][14] The development strategy for this compound also appears to heavily focus on combination therapies, aiming to tackle drug resistance in a broader range of cancers, including those with KRAS and PI3Kα mutations.[10][11]
A direct comparative trial between this compound and tipifarnib would be necessary to definitively establish superiority. However, based on the available data, tipifarnib currently has a more mature clinical dataset supporting its efficacy in HRAS-mutant cancers. The future development of this compound and its potential to supersede tipifarnib will depend on the outcomes of ongoing and future clinical trials, both as a monotherapy and in combination regimens. Researchers and clinicians will be keenly watching the evolving data to determine the optimal FTI strategy for patients with HRAS-mutant tumors.
References
- 1. What is Tipifarnib used for? [synapse.patsnap.com]
- 2. Tipifarnib - Wikipedia [en.wikipedia.org]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacr.org [aacr.org]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kura Oncology Announces Positive Phase 2 Trial of Tipifarnib in HRAS Mutant Urothelial Carcinoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. biospace.com [biospace.com]
- 12. Kura harks back to its roots | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 13. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 14. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
- 15. Kura Oncology, Inc. (KURA) Discusses Clinical Updates on Farnesyl Transferase Inhibitor Programs and Combination Therapies in Oncology Transcript | Seeking Alpha [seekingalpha.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of Darlifarnib and Other Farnesyl Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl transferase inhibitors (FTIs) are a class of targeted anticancer agents that inhibit the enzyme farnesyl transferase (FTase), which is crucial for the post-translational modification of numerous proteins involved in cell signaling, proliferation, and survival.[1][2] Initially developed to target the Ras family of oncoproteins, their mechanism of action is now understood to be more complex, affecting a variety of farnesylated proteins.[3][4] This guide provides a comparative analysis of Darlifarnib (KO-2806), a next-generation FTI, with other notable FTIs such as Tipifarnib (R115777) and Lonafarnib (SCH66336). The comparison focuses on their performance, supported by available experimental data, to inform research and drug development efforts in oncology.
Performance Comparison of Farnesyl Transferase Inhibitors
The efficacy of FTIs is primarily determined by their inhibitory activity against FTase and their selectivity over other related enzymes like geranylgeranyl transferase (GGTase).[5] Preclinical and clinical data provide insights into the comparative performance of these inhibitors.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for this compound, Tipifarnib, and Lonafarnib against farnesyl transferase.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Farnesyl Transferase | ≤ 10[5] | Also shows high selectivity with an IC50 > 1000 nM for geranylgeranyl transferase.[5] |
| Tipifarnib | Farnesyl Transferase | 0.6[2] | |
| Lonafarnib | Farnesyl Transferase | 1.9[1] | |
| H-Ras | 1.9[3][6] | ||
| K-Ras | 5.2[3][6] | ||
| N-Ras | 2.8[3][6] |
Note: IC50 values can vary depending on the specific assay conditions and the substrate used.
Clinical Efficacy
Clinical trials provide the ultimate test of an inhibitor's therapeutic potential. Recent clinical data for this compound, particularly in combination therapies, have shown promising results.
| Inhibitor | Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound | Renal Cell Carcinoma (RCC) | Cabozantinib | 50%[6][7][8] | 80%[6][7][8] |
| Tipifarnib | Head and Neck Squamous Cell Carcinoma (HNSCC) with PIK3CA alterations | Alpelisib | 47%[7] | - |
| Tipifarnib | HRAS mutant solid tumors | Monotherapy | 56% (in HNSCC with high HRASm VAF)[9] | - |
| Lonafarnib | Refractory Malignancies | Monotherapy | 10-15%[2] | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by farnesyl transferase inhibitors and a general workflow for their preclinical and clinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of farnesyl transferase inhibitors.
Farnesyl Transferase (FTase) Inhibition Assay
This assay is designed to measure the in vitro potency of a compound in inhibiting the enzymatic activity of FTase.
-
Principle: A fluorimetric method is commonly employed, where FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting product is fluorescent, and the inhibition of FTase activity is measured by a decrease in fluorescence.[10][11][12][13][14]
-
Materials:
-
Recombinant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate wells, add the assay buffer, recombinant FTase enzyme, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding FPP and the dansylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[10][11][12][13][14]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of an FTI on cancer cell lines.
-
Principle: The trypan blue exclusion assay is a common method to differentiate between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[15]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition.
-
Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an FTI in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI, and tumor growth is monitored over time.[4][16]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.
-
Conclusion
This compound emerges as a potent and selective next-generation farnesyl transferase inhibitor with promising clinical activity, particularly in combination with other targeted therapies. Its performance, when compared to earlier FTIs like Tipifarnib and Lonafarnib, highlights the ongoing advancements in this class of drugs. The provided experimental data and protocols offer a framework for researchers to further evaluate and compare the efficacy of these and other FTIs in various cancer models. The continued investigation into the nuanced mechanisms of FTIs and the identification of predictive biomarkers will be crucial for optimizing their clinical application and realizing their full therapeutic potential in oncology.
References
- 1. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 9. ascopubs.org [ascopubs.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 16. Orally bioavailable farnesyltransferase inhibitors as anticancer agents in transgenic and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Darlifarnib's On-Target Activity in a New Tumor Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Darlifarnib, a next-generation farnesyl transferase inhibitor (FTI), with other FTIs, Tipifarnib and Lonafarnib. It offers supporting experimental data to validate this compound's on-target activity and proposes a framework for its evaluation in a new tumor model.
Introduction to this compound and Farnesyl Transferase Inhibition
This compound (KO-2806) is an orally bioavailable inhibitor of farnesyl transferase, an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1] By inhibiting farnesyl transferase, this compound prevents the farnesylation of Ras proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth, proliferation, and survival.[1] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making farnesyl transferase a compelling target for therapeutic intervention.
Recent preclinical and early clinical data suggest this compound's potential in overcoming resistance to other targeted therapies and its activity in tumors with specific genetic profiles, such as those with HRAS mutations.[2][3] This guide will delve into the comparative efficacy of this compound and provide detailed protocols for validating its on-target activity in novel tumor models.
Comparison of this compound with Alternative Farnesyl Transferase Inhibitors
To objectively assess the potential of this compound, its performance is compared against two other well-characterized farnesyl transferase inhibitors, Tipifarnib and Lonafarnib. The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50) against the farnesyl transferase enzyme.
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound | Farnesyl Transferase | ≤ 10[4] | Next-generation, optimized FTI with superior potency and pharmacokinetic properties.[5] Investigated in combination with PI3Kα, KRAS, and tyrosine kinase inhibitors.[6] |
| Tipifarnib | Farnesyl Transferase | 0.6[1] | Potent and specific FTI with notable activity in H-ras or N-ras mutant cells.[1] |
| Lonafarnib | Farnesyl Transferase | 1.9[4][7][8] | Potent and orally active FTI that also shows activity against the hepatitis delta virus (HDV).[5] |
Validating On-Target Activity in a New Tumor Model
The selection of a new tumor model for validating this compound's on-target activity should be guided by the prevalence of Ras pathway mutations. Pancreatic ductal adenocarcinoma (PDAC) and neuroblastoma are compelling choices due to the high frequency of KRAS mutations in PDAC (over 90%) and the common alterations in the RAS/MAPK pathway in neuroblastoma.[9]
Proposed New Tumor Models:
-
Pancreatic Cancer: Cell lines such as those derived from the KPC mouse model (KrasLSL-G12D/+, p53R172H/+, and Pdx1-Cre) provide a genetically relevant system. The high dependency on KRAS signaling in these tumors makes them an excellent model to test the efficacy of farnesyl transferase inhibition.
-
Neuroblastoma: A panel of neuroblastoma cell lines, including CHP212, LAN6, and SKNAS, harbor mutations in various components of the RAS pathway (KRAS, NRAS, NF1, BRAF, or ALK), offering a diverse set of models to evaluate this compound's activity.
Experimental Protocols for On-Target Validation
To rigorously validate this compound's on-target activity in a new tumor model, a series of biochemical and cell-based assays are recommended.
Farnesyl Transferase (FTase) Activity Assay
This assay directly measures the enzymatic activity of FTase in the presence of inhibitors.
Materials:
-
Recombinant human farnesyl transferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound, Tipifarnib, Lonafarnib
-
384-well black plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors (Tipifarnib, Lonafarnib).
-
In a 384-well plate, add the assay buffer, recombinant FTase, and the inhibitor at various concentrations.
-
Initiate the reaction by adding FPP and the dansylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity. The inhibition of FTase activity results in a decrease in fluorescence.
-
Calculate the IC50 values for each inhibitor.
Western Blot for Protein Farnesylation
This method assesses the inhibition of protein farnesylation in whole cells by observing the electrophoretic mobility shift of farnesylated proteins. Unprenylated proteins typically migrate slower on SDS-PAGE.
Materials:
-
Selected tumor cell line (e.g., pancreatic or neuroblastoma)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase and phosphatase inhibitors
-
Primary antibodies against farnesylated proteins (e.g., HDJ-2, a chaperone protein that is farnesylated) or Ras
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture the chosen tumor cell line to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE with the cell lysates.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. A shift to a higher molecular weight band or a decrease in the farnesylated form indicates inhibition of farnesyl transferase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Selected tumor cell line
-
This compound
-
PBS and cell lysis buffer
-
Thermal cycler
-
Primary antibody against farnesyl transferase
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against farnesyl transferase.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the Ras signaling pathway, the experimental workflow for target validation, and the logical framework for comparing this compound.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target activity.
Caption: Logical framework for the comparison of farnesyl transferase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introducing in vivo pancreatic cancer models for the study of new therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical evaluation of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors: an overview of the results of preclinical and clinical investigations [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Darlifarnib's Anti-Tumor Efficacy with Genetic Knockdown of Farnesyl Transferase
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of the farnesyl transferase inhibitor (FTI) Darlifarnib with the effects of genetic knockdown of farnesyl transferase and its key downstream target, KRAS. By examining data from both pharmacological inhibition and genetic silencing, this document aims to offer a comprehensive validation of the therapeutic targeting of the farnesylation pathway in cancer.
Introduction to this compound and Farnesylation
This compound is a potent and selective inhibitor of farnesyl transferase, a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases. Farnesylation, the attachment of a farnesyl group, is essential for the proper membrane localization and function of Ras proteins.[1] Constitutive activation of Ras signaling due to mutations is a hallmark of many cancers, making farnesyl transferase an attractive target for anti-cancer therapies.[1] this compound's mechanism of action involves the inhibition of Ras farnesylation, which in turn disrupts downstream signaling pathways, including the mTORC1 pathway, leading to reduced tumor cell proliferation and survival.[2] Recent preclinical and clinical data have highlighted this compound's promising anti-tumor activity, particularly in tumors harboring HRAS mutations.[2][3]
Signaling Pathway Targeted by this compound
This compound disrupts a critical signaling cascade that is frequently hyperactivated in cancer. The diagram below illustrates the targeted pathway.
Caption: this compound and siRNA targeting FNTB inhibit Farnesyl Transferase, preventing Ras localization and downstream signaling.
Comparative Analysis of Anti-Tumor Effects
To validate the on-target effects of this compound, its pharmacological activity can be cross-referenced with the phenotypic changes induced by the genetic knockdown of its direct target, farnesyl transferase (via its beta-subunit, FNTB), or a key downstream substrate, KRAS.
The following tables summarize the comparative effects on cancer cell viability and apoptosis.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Intervention | Target | Cancer Model | Effect on Viability/Proliferation | Quantitative Data | Citation(s) |
| Tipifarnib (FTI) | Farnesyl Transferase | T-ALL Cell Lines (Jurkat, RPMI-8402, SU-DHL-1) | Reduced cell viability | Significant reduction in viable cells after 96h treatment with IC50 concentrations. | [4] |
| FNTB siRNA | Farnesyl Transferase (beta-subunit) | Tongue Squamous Cell Carcinoma (CAL27, SCC-4) | Inhibited cell migration and invasion | Significant reduction in wound healing and transwell migration. | [5] |
| KRAS siRNA | KRAS | Colorectal Cancer (HCT-116) | Profound loss of cell viability | Rapid and significant decrease in viable cells. | [6] |
| KRAS siRNA | KRAS | Colorectal Cancer (DLD1, HCT116, Caco2) | Decreased number of viable cells in hypoxia | Significant reduction in viable cell count after 48h in hypoxic conditions. | [1] |
Table 2: Comparison of Effects on Apoptosis
| Intervention | Target | Cancer Model | Effect on Apoptosis | Quantitative Data | Citation(s) |
| Tipifarnib (FTI) | Farnesyl Transferase | T-ALL Cell Lines (SU-DHL-1, RPMI-8402) | Strong induction of apoptosis | Significant increase in apoptotic cells after 96h treatment with IC50 concentrations. | [4] |
| FNTB Overexpression | Farnesyl Transferase (beta-subunit) | Neonatal Rat Cardiomyocytes | Increased apoptosis | Early apoptosis rate of 22.8% in FNTB overexpressing cells vs. 13.4% in control. | [2] |
| KRAS siRNA | KRAS | Colorectal Cancer (HCT-116) | Robust induction of apoptosis | Strong induction of PARP cleavage, a marker of apoptosis. | [6] |
| KRAS siRNA | KRAS | T-ALL Cell Lines | Significant induction of apoptosis | Increased Annexin V positive cells detected by flow cytometry. | [7] |
Note: While this compound is the primary focus, preclinical quantitative data for its direct effects on cell viability and apoptosis in specific cell lines were not publicly available at the time of this guide's compilation. Therefore, data from the structurally similar and well-characterized FTI, tipifarnib, is used for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Experimental Workflow: A Comparative Overview
The following diagram outlines the general workflow for assessing the anti-tumor effects of both pharmacological inhibitors and genetic knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. Kura Oncology Reports Promising Early Data for this compound in Combating Resistance in Targeted Cancer Therapies at ESMO 2025 [quiverquant.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Determination of synthetic lethal interactions in KRAS oncogene-dependent cancer cells reveals novel therapeutic targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles: Darlifarnib vs. First-Generation Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the next-generation farnesyltransferase inhibitor (FTI) Darlifarnib and first-generation FTIs, primarily lonafarnib (B1684561) and tipifarnib (B1682913). This analysis is supported by available clinical trial data and aims to inform researchers and drug development professionals on the evolving landscape of FTI safety and tolerability.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors are a class of targeted cancer therapies that block the enzyme farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases, which play a pivotal role in cell growth, differentiation, and survival.[2] By inhibiting farnesylation, FTIs prevent the proper localization and function of these proteins, thereby impeding oncogenic signaling pathways.[1] First-generation FTIs, such as lonafarnib and tipifarnib, have been evaluated in numerous clinical trials and have shown activity in certain malignancies. This compound (KO-2806) is a next-generation FTI designed for improved potency, pharmacokinetics, and physicochemical properties compared to its predecessors.[3]
Mechanism of Action: The Farnesyltransferase Pathway
FTIs exert their effect by inhibiting the farnesylation of proteins containing a C-terminal CaaX box motif. This process is essential for the membrane association and subsequent activation of key signaling proteins like Ras. The inhibition of this pathway is the primary mechanism through which FTIs are thought to exert their anti-tumor effects.
Figure 1: Simplified signaling pathway of Farnesyltransferase and its inhibition by FTIs.
Comparative Safety Profiles
The safety profiles of this compound and first-generation FTIs are a critical consideration in their clinical development and potential therapeutic application. While all FTIs share a common mechanism of action, differences in their chemical structure and pharmacokinetic properties can lead to variations in their adverse event profiles.
This compound (KO-2806)
Preliminary data from the Phase 1 FIT-001 clinical trial of this compound have indicated a manageable safety and tolerability profile when administered as a monotherapy at doses ranging from 3 to 10 mg per day.[2][4] The study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound alone and in combination with other agents in patients with advanced solid tumors.[5] While specific quantitative data on the frequency and grading of adverse events from the monotherapy cohorts are not yet fully available in detailed publications, the initial reports suggest a favorable profile that supports its further development in combination therapies.[4]
First-Generation FTIs: Lonafarnib and Tipifarnib
The safety profiles of lonafarnib and tipifarnib have been characterized in numerous clinical trials across various indications. The most commonly observed toxicities are generally gastrointestinal and hematological.
Lonafarnib: The most frequent adverse events associated with lonafarnib include vomiting, diarrhea, and nausea.[6] Other common side effects are fatigue, abdominal pain, decreased appetite, and elevated liver enzymes (AST and ALT).[6] In clinical trials for Hutchinson-Gilford Progeria Syndrome (HGPS), gastrointestinal adverse events were reported in approximately 80% of study subjects.[6]
Tipifarnib: The safety profile of tipifarnib is primarily characterized by hematological and gastrointestinal adverse events.[7] Myelosuppression, including neutropenia, thrombocytopenia, and anemia, is a common dose-limiting toxicity.[8] Nausea, vomiting, and diarrhea are also frequently reported.[8]
Quantitative Analysis of Adverse Events
The following tables summarize the reported treatment-emergent adverse events (TEAEs) for lonafarnib and tipifarnib from select clinical trials. A comparable detailed table for this compound monotherapy is not yet publicly available.
Table 1: Common Treatment-Emergent Adverse Events Associated with Lonafarnib in HGPS Clinical Trials
| Adverse Event | Frequency | Reference |
| Vomiting | High (part of ~80% GI AEs) | [6] |
| Diarrhea | High (part of ~80% GI AEs) | [6] |
| Nausea | High (part of ~80% GI AEs) | [6] |
| Fatigue | Common | [6] |
| Abdominal Pain | Common | [6] |
| Decreased Appetite | Common | [6] |
| Increased AST/ALT | Common | [6] |
Table 2: Common Treatment-Emergent Adverse Events Associated with Tipifarnib in Clinical Trials
| Adverse Event | Grade | Frequency | Reference |
| Anemia | Grade 3/4 | ≥10% | |
| Lymphopenia | Grade 3/4 | ≥10% | |
| Neutropenia | Grade 3/4 | Common | [8] |
| Thrombocytopenia | Grade 3/4 | Common | [8] |
| Nausea | All Grades | Common | [8] |
| Diarrhea | All Grades | Common | [8] |
| Fatigue | All Grades | Common | [7] |
Experimental Protocols for Safety Assessment
The safety and tolerability of FTIs in clinical trials are rigorously assessed through standardized procedures. The following outlines a general experimental protocol for monitoring and reporting adverse events, based on information from lonafarnib and tipifarnib clinical trial documentation.
Adverse Event Monitoring and Reporting Workflow
Figure 2: General workflow for adverse event monitoring and reporting in clinical trials.
1. Patient Monitoring:
-
Patients are continuously monitored for any unfavorable or unintended signs, symptoms, or diseases, whether or not they are considered to be related to the study drug.
-
Monitoring includes regular physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, etc.).
2. Adverse Event (AE) Documentation:
-
All observed or patient-reported adverse events are documented in the patient's case report form (CRF).
-
Information recorded includes the nature of the event, onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.
3. AE Grading:
-
The severity of each adverse event is graded according to a standardized scale, typically the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10]
-
The CTCAE provides a grading scale from 1 (Mild) to 5 (Death related to AE) for a wide range of adverse events.[9][10]
4. AE Coding:
-
Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA).[11][12][13]
-
MedDRA is a standardized medical terminology that allows for the consistent classification and analysis of adverse event data across different studies and regulatory submissions.[1][11]
5. Data Analysis and Reporting:
-
The frequency, severity, and incidence of treatment-emergent adverse events (TEAEs) are analyzed. TEAEs are defined as any adverse event that occurs or worsens after the first dose of the study drug.
-
Serious adverse events (SAEs), dose-limiting toxicities (DLTs), and adverse events leading to dose modification or discontinuation are of particular interest and are reported in detail.
Discussion and Conclusion
The available data suggests that this compound may have a manageable safety profile, a promising characteristic for a next-generation FTI. However, a direct and detailed quantitative comparison with first-generation FTIs is currently limited by the lack of publicly available, granular safety data from this compound's monotherapy trials.
First-generation FTIs, lonafarnib and tipifarnib, are associated with characteristic and manageable toxicities, primarily gastrointestinal and hematological. The extensive clinical experience with these agents has provided a solid understanding of their safety profiles, allowing for effective management of their side effects in the clinical setting.
For researchers and drug development professionals, the key takeaway is the potential for an improved therapeutic window with next-generation FTIs like this compound. As more detailed data from ongoing and future clinical trials of this compound become available, a more definitive comparison of its safety profile against first-generation FTIs will be possible. This will be crucial in determining its ultimate role in the therapeutic armamentarium against cancers with activated Ras signaling pathways.
References
- 1. namsa.com [namsa.com]
- 2. Kura Oncology Inc. Announces Preliminary Data from Its Farnesyl Transferase Inhibitor Programs At the 2025 European Society for Medical Oncology Congress | MarketScreener [marketscreener.com]
- 3. investing.com [investing.com]
- 4. Kura Oncology Reports Promising Early Results for this compound in Combination Cancer Therapy - Tiger Brokers [itiger.com]
- 5. Phase 1, first-in-human, multicenter, open-label study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of KO-2806 when administered as monotherapy and in combination therapy in adult patients with advanced solid tumors [mdanderson.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Kura Oncology Announces Positive Results from Registration-Directed Study of Tipifarnib in Patients with HRAS Mutant HNSCC | Kura Oncology, Inc. [ir.kuraoncology.com]
- 8. Exposure-toxicity relationships for tipifarnib in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. REDCap Support - Coding Adverse Events with MedDRA [help.redcap.ualberta.ca]
- 13. Automated coding of adverse events in clinical studies according to the MedDRA classification - Department of Mathematics [mn.uio.no]
Independent Validation of Published Darlifarnib Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Darlifarnib (KO-2806), a next-generation farnesyl transferase inhibitor (FTI), with other FTIs, Tipifarnib and Lonafarnib (B1684561). The information is based on publicly available data.
Introduction to Farnesyl Transferase Inhibitors
Farnesyl transferase inhibitors (FTIs) are a class of targeted cancer therapies that block the farnesyl transferase enzyme. This enzyme is crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins. By inhibiting farnesylation, FTIs can disrupt oncogenic signaling pathways, leading to reduced tumor cell proliferation and survival. This compound is a potent and selective FTI currently in clinical development.
Data Presentation: Comparative Preclinical Efficacy
The following tables summarize the available quantitative preclinical data for this compound and its alternatives. It is important to note that detailed peer-reviewed preclinical data for this compound is limited, with most information originating from company press releases and conference presentations.
Table 1: In Vitro Potency of Farnesyl Transferase Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Conditions | Source |
| This compound (KO-2806) | Farnesyl Transferase | ≤ 10 nM | Not specified | Kura Oncology |
| Geranylgeranyltransferase I | > 1000 nM | Not specified | Kura Oncology | |
| Tipifarnib | Farnesyl Transferase | 0.6 nM | Not specified | Selleck Chemicals[1] |
| Farnesyl Transferase (lamin B peptide) | 0.86 nM | Isolated human farnesyltransferase | Selleck Chemicals[1] | |
| Farnesyl Transferase (K-RasB peptide) | 7.9 nM | Isolated human farnesyltransferase | Selleck Chemicals[1] | |
| Lonafarnib | Farnesyl Transferase | 1.9 nM | Not specified | DrugBank Online |
Table 2: Preclinical Anti-Tumor Activity of Farnesyl Transferase Inhibitors
| Compound | Cancer Model | Treatment | Key Findings | Source |
| This compound (KO-2806) | KRAS G12C-mutant NSCLC (xenograft) | Combination with Adagrasib | Enhanced anti-tumor efficacy and deepened signaling inhibition. | Kura Oncology |
| NSCLC and CRC (in vivo models) | Monotherapy & Combination | Re-sensitizes tumors to KRAS inhibitors. | Kura Oncology[2] | |
| Clear Cell Renal Cell Carcinoma (ccRCC) (in vivo models) | Combination with Cabozantinib | Enhanced anti-tumor activity in tumors that have progressed on anti-VEGFR agents. | Kura Oncology[3] | |
| Tipifarnib | HRAS-mutant HNSCC (xenografts) | Monotherapy | Halted tumor growth. | NIH |
| T-cell lymphoma cell lines | Monotherapy | IC50 values ranged from <10 nM to >1000 nM in a panel of 25 cell lines. | ResearchGate | |
| Lonafarnib | NCI-H460 lung cancer (xenograft) | Combination with Paclitaxel (B517696) | 86% tumor growth inhibition (vs. 52% with paclitaxel alone and 61% with lonafarnib alone).[4] | AACR Journals[4] |
| NSCLC cell lines (10 lines) | Monotherapy | Effective in inhibiting growth regardless of Ras mutational status. | PubMed[5] |
Experimental Protocols
Detailed experimental protocols for the this compound preclinical studies are not yet publicly available in peer-reviewed literature. However, based on standard methodologies, the following protocols would likely be employed.
In Vitro Farnesyl Transferase Inhibition Assay
A biochemical assay would be used to determine the IC50 of the compounds against the farnesyl transferase enzyme. This typically involves incubating the purified enzyme with a farnesylated substrate (e.g., a fluorescently labeled peptide) and farnesyl pyrophosphate in the presence of varying concentrations of the inhibitor. The amount of farnesylated product is then quantified to determine the extent of inhibition.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the FTI or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.
Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the FTI (e.g., orally), a combination of drugs, or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of ERK, AKT, mTOR, S6) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
This compound's Mechanism of Action in the Ras Signaling Pathway
Caption: this compound inhibits farnesyl transferase, preventing Ras protein farnesylation and subsequent signaling.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating a novel farnesyl transferase inhibitor like this compound.
This compound's Role in Overcoming Resistance to Targeted Therapies
Caption: this compound can inhibit resistance pathways that are activated in response to other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. Kura Oncology Announces Preclinical Data for KO-2806 Selected for Oral Presentation at the 2025 AACR Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The farnesyltransferase inhibitor Lonafarnib induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Darlifarnib's Potency: A Comparative Guide to Ras Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Ras signaling pathway, a critical regulator of cell growth, proliferation, and survival, is one of the most frequently mutated pathways in human cancers. This has led to the development of a diverse array of inhibitors targeting various nodes within this cascade. This guide provides a comparative analysis of the farnesyltransferase inhibitor (FTI) Darlifarnib against other prominent Ras pathway inhibitors, offering a quantitative and methodological overview to inform research and drug development decisions.
Mechanism of Action: An Overview of Ras Pathway Inhibition Strategies
This compound is an orally bioavailable inhibitor of farnesyl transferase, an enzyme crucial for the post-translational modification of Ras proteins.[1][2] By preventing farnesylation, this compound inhibits the membrane localization of Ras, which is essential for its activation and downstream signaling.[2] This guide benchmarks this compound against inhibitors targeting different stages of the Ras signaling cascade, from direct Ras inhibition to downstream effectors.
The Ras signaling pathway is a key cascade in cellular growth and proliferation. The accompanying diagram illustrates the points of intervention for various classes of inhibitors discussed in this guide.
Caption: A diagram of the Ras signaling pathway and the points of inhibitor action.
Comparative Potency of Ras Pathway Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected Ras pathway inhibitors. It is important to note that direct cross-study comparisons of IC50 values can be challenging due to variations in experimental conditions, cell lines, and assay formats.
Table 1: Farnesyltransferase Inhibitors (FTIs)
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay | Mutation Status |
| This compound | Farnesyl Transferase | ≤ 10 | Biochemical Assay | N/A |
| Tipifarnib | Farnesyltransferase | 0.86 | Biochemical (lamin B) | N/A |
| Tipifarnib | Cell Viability | 21 | NIH3T3 | HRAS G12V |
Table 2: Direct KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line |
| Sotorasib | KRAS G12C | ~0.006 | NCI-H358 |
| Sotorasib | KRAS G12C | ~0.009 | MIA PaCa-2 |
| Adagrasib | KRAS G12C | Data suggests higher potency than sotorasib in some preclinical models, but direct comparative IC50 values are not consistently available. | Various |
Table 3: Pan-RAS Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Mutation Status |
| RMC-6236 | Pan-RAS (active state) | 1-27 (pERK inhibition) | Various | KRAS G12X, G13X, Q61X |
| ADT-007 | Pan-RAS | 4.7 | HCT-116 | KRAS G13D |
| ADT-007 | Pan-RAS | 10.1 | DLD-1 | KRAS G13D |
Table 4: Inhibitors of Upstream Regulators (SHP2 and SOS1)
| Inhibitor | Target | IC50 (µM) | Cell Line | Mutation Status |
| TNO155 | SHP2 | 0.12 | NCI-H3255 | EGFR L858R |
| BI-1701963 | SOS1 | Potent biochemical and cellular activity reported, but specific IC50 values are not consistently disclosed. | Various | KRAS mutant |
Table 5: Downstream Pathway Inhibitors (MEK and ERK)
| Inhibitor | Target | IC50 (nM) | Cell Line | Mutation Status |
| Trametinib | MEK1/2 | 0.7 / 0.9 (biochemical) | A375 | BRAF V600E |
| Cobimetinib | MEK1 | 0.9 (biochemical) | Various | Various |
| Ulixertinib | ERK1/2 | Low nanomolar range for cell viability in sensitive lines. | BT40 | BRAF V600E |
Experimental Protocols
The determination of inhibitor potency relies on standardized in vitro assays. Below are detailed methodologies for commonly cited experiments.
A typical workflow for assessing the potency of a Ras pathway inhibitor involves a series of in vitro experiments, from initial cell culture to data analysis, to determine the half-maximal inhibitory concentration (IC50) and effects on downstream signaling.
References
A Head-to-Head Comparison of Darlifarnib and Lonafarnib in Pancreatic Cancer Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Darlifarnib (KO-2806) and lonafarnib (B1684561), two farnesyltransferase inhibitors (FTIs), in the context of pancreatic cancer models. While direct head-to-head preclinical studies are not yet published, this document synthesizes available data to offer a framework for comparison, detailing their mechanisms of action, potential efficacy, and the experimental protocols required for their evaluation.
Pancreatic ductal adenocarcinoma (PDAC) is notoriously difficult to treat, with a high incidence of mutations in the KRAS oncogene, making it a logical target for therapies aimed at the Ras signaling pathway.[1] Farnesyltransferase inhibitors were developed to block a key post-translational modification of Ras proteins, preventing their localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling.[2]
Lonafarnib represents a first-generation FTI, while this compound is a next-generation compound designed for improved potency and broader activity.[3][4] This guide will explore the evolution of FTIs and provide the necessary tools for researchers to design and interpret experiments comparing these two agents.
Mechanism of Action: From Ras Inhibition to Broader Pathway Modulation
Both this compound and lonafarnib target farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl group to the C-terminal CAAX motif of a variety of cellular proteins, including the Ras family of small GTPases.[2] This farnesylation is a critical step for the proper subcellular localization and function of these proteins.
Lonafarnib , as a first-generation FTI, was primarily developed to inhibit Ras farnesylation.[5] However, its clinical efficacy in pancreatic cancer was limited, partly because K-Ras, the most commonly mutated Ras isoform in this disease, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited, thus bypassing the therapeutic blockade.[6] While lonafarnib has shown some activity in combination with other agents, its single-agent efficacy in pancreatic cancer has been disappointing.[2][7]
This compound (KO-2806) is an optimized, next-generation FTI with superior potency and improved pharmacokinetic properties.[3][4] A key differentiator of this compound and other next-generation FTIs is the growing understanding of their impact beyond Ras. Preclinical studies have shown that FTIs, including this compound, can potently suppress mTOR signaling.[3][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a clinically validated anti-cancer strategy.[10] The proposed mechanism involves the inhibition of farnesylation of Rheb (Ras homolog enriched in brain), a direct activator of mTORC1.[9][11] This dual mechanism of inhibiting both Ras-dependent and mTOR-driven signaling pathways suggests that this compound may have a broader and more potent anti-tumor activity compared to first-generation FTIs.
Below is a diagram illustrating the signaling pathways affected by farnesyltransferase inhibitors.
Comparative Data Summary
The following table summarizes the key characteristics of this compound and lonafarnib based on available preclinical and clinical data. It is important to note that the preclinical data for this compound is not specific to pancreatic cancer models but is included to highlight its potential as a next-generation FTI.
| Feature | This compound (KO-2806) | Lonafarnib |
| Drug Class | Next-generation Farnesyltransferase Inhibitor[3][4] | First-generation Farnesyltransferase Inhibitor[2] |
| Primary Target | Farnesyltransferase (FTase)[3] | Farnesyltransferase (FTase)[2] |
| Mechanism of Action | Inhibits farnesylation of proteins including Ras and Rheb, leading to suppression of both Ras-MAPK and mTOR signaling pathways.[3][8] | Primarily inhibits farnesylation of Ras proteins.[5] |
| Potency | Optimized for superior potency compared to first-generation FTIs.[3][4] | Standard potency for first-generation FTIs. |
| Pharmacokinetics | Designed for improved pharmacokinetic properties.[3][4] | Subject to limitations of first-generation compounds. |
| Preclinical Efficacy | Demonstrates potent anti-tumor activity in various cancer models, particularly in combination with other targeted therapies.[8] Re-sensitizes tumors to KRAS inhibitors in non-small cell lung and colorectal cancer models. | Showed synergistic effects with paclitaxel (B517696) in preclinical models.[7] |
| Clinical Data in Pancreatic Cancer | No specific clinical data in pancreatic cancer models is publicly available as of late 2025. | Phase I/II studies showed encouraging activity in combination with gemcitabine (B846), but a large Phase III trial of a similar FTI (R115777) with gemcitabine failed to show a survival benefit.[2] |
| Potential Advantages | Broader mechanism of action by targeting mTOR signaling, potentially overcoming resistance mechanisms. Improved potency and PK profile.[3][4][8] | Well-characterized FTI with a long history of clinical investigation. |
Experimental Protocols for a Head-to-Head Comparison
To conduct a rigorous head-to-head comparison of this compound and lonafarnib in pancreatic cancer models, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical comparison of two therapeutic agents in cancer models.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the drugs on the metabolic activity of pancreatic cancer cell lines, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
96-well plates
-
Complete culture medium
-
This compound and lonafarnib stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[12][13][14]
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and lonafarnib in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each drug.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pancreatic cancer cells
-
White-walled 96-well plates
-
Complete culture medium
-
This compound and lonafarnib
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the MTS assay.
-
Treat the cells with various concentrations of this compound and lonafarnib for 24-48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.[17]
-
Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay).
Western Blot Analysis for Farnesylation and Signaling Pathway Modulation
Western blotting is used to assess the inhibition of protein farnesylation and the effects on downstream signaling pathways.
Materials:
-
Pancreatic cancer cells
-
This compound and lonafarnib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDJ-2 (as a marker for farnesylation), anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6 ribosomal protein, anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibodies
-
Imaging system
Protocol:
-
Treat pancreatic cancer cells with this compound and lonafarnib at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.[20]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.[20]
-
Block the membrane for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Unfarnesylated HDJ-2 will show a slight upward mobility shift compared to the farnesylated form.[21]
Conclusion
The evolution from first- to next-generation farnesyltransferase inhibitors represents a promising advancement in the quest for effective therapies for KRAS-driven cancers like pancreatic adenocarcinoma. While lonafarnib's journey has provided valuable insights, its clinical success in pancreatic cancer has been limited. This compound, with its enhanced potency and broader mechanism of action targeting the mTOR pathway, holds the potential to overcome some of the limitations of its predecessors.[3][8]
The lack of direct head-to-head preclinical studies necessitates a carefully designed experimental approach, as outlined in this guide. By systematically evaluating cell viability, apoptosis, and the modulation of key signaling pathways, researchers can elucidate the comparative efficacy of this compound and lonafarnib in pancreatic cancer models. Such studies are crucial to guide the clinical development of next-generation FTIs and to ultimately improve outcomes for patients with this devastating disease.
References
- 1. Preclinical Study Examines Novel Pancreatic Cancer Treatment - The ASCO Post [ascopost.com]
- 2. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. Kura Oncology Highlights Preclinical Data Demonstrating [globenewswire.com]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. investing.com [investing.com]
- 9. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of low-dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF-1α-expressing gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell viability assessment [protocols.io]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Darlifarnib Disposal
Introduction: Darlifarnib is an orally bioavailable, investigational inhibitor of farnesyl transferase with potential antineoplastic activity.[1] As a potent, specific farnesyltransferase (FTase) inhibitor, it is being evaluated for its role in treating various cancers.[2] Proper handling and disposal are critical to ensure personnel safety and environmental protection. While this compound may be shipped under ambient temperature as a non-hazardous chemical for transport purposes, its classification as an antineoplastic agent necessitates that it be treated as hazardous waste for disposal.[3][4] This document provides a step-by-step guide for the proper disposal of this compound and associated waste materials in a laboratory setting.
Disclaimer: This guide is based on general best practices for hazardous pharmaceutical waste. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound. All disposal activities must comply with applicable federal, state, and local regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Physicochemical and Storage Data
For safe handling and storage prior to disposal, refer to the following data for this compound.
| Property | Value | Citations |
| CAS Number | 2939824-30-1 | [2][3] |
| Molecular Formula | C₂₉H₂₀N₆O | [2][3] |
| Molecular Weight | 468.52 g/mol | [2][3] |
| Appearance | Solid Powder | [2] |
| Short-Term Storage | Dry, dark, and at 0-4°C (days to weeks) | [3] |
| Long-Term Storage | -20°C (months to years) | [3] |
| Stock Solution Storage | 0-4°C for short term (days to weeks), or -20°C for long term (months) | [3] |
| Shelf Life | >2 years if stored properly | [3] |
Experimental Protocols: Disposal Methodology
The proper disposal of this compound follows a strict protocol to minimize exposure and ensure regulatory compliance. The procedure is broken down into key stages from initial preparation to final handoff for disposal.
1. Hazard Assessment & Preparation:
-
Classification: Treat all this compound waste (pure compound, contaminated labware, and solutions) as hazardous antineoplastic waste.[4][5]
-
Consult Regulations: Review internal EHS protocols and local, state, and federal regulations prior to handling.[5]
-
Designated Area: Conduct all handling and waste consolidation activities within a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize exposure risk.
2. Personal Protective Equipment (PPE):
-
Before handling this compound in any form, personnel must wear the following minimum PPE:
-
Disposable gown resistant to chemotherapy agents.
-
Two pairs of chemotherapy-rated gloves.
-
ANSI-rated safety glasses or goggles.
-
A NIOSH-approved respirator may be required depending on the institutional chemical hygiene plan and the form of the material being handled.
-
3. Waste Segregation and Collection:
-
Proper segregation is critical for compliant and cost-effective disposal.[6] Do not mix this compound waste with biohazardous (red bag) or regular trash.[7]
-
Solid Waste:
-
Unused/Expired Compound: The original container with the unused or expired compound should be placed directly into a designated hazardous waste container. Do not attempt to empty or rinse the container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container (typically a black container for hazardous pharmaceutical waste).[6]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
-
4. Waste Containment and Labeling:
-
Container Selection: Use containers approved for hazardous pharmaceutical waste that comply with RCRA and Department of Transportation (DOT) regulations.[5][6] These are often black containers for hazardous chemicals or yellow for trace chemotherapy waste.[7]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific components and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
The relevant hazard characteristics (e.g., "Toxic," "Antineoplastic").
-
5. Storage and Final Disposal:
-
Interim Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area that is clearly marked.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] This waste must be transported to a permitted RCRA facility for final disposal, which is typically accomplished via incineration.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Facebook [cancer.gov]
- 2. This compound | FTase inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Kura Oncology - AdisInsight [adisinsight.springer.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. usbioclean.com [usbioclean.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
